molecular formula C10H12BrNO B1272415 2-bromo-N-(2,6-dimethylphenyl)acetamide CAS No. 32433-61-7

2-bromo-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B1272415
CAS No.: 32433-61-7
M. Wt: 242.11 g/mol
InChI Key: FMQPTEFSATTZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPTEFSATTZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960652
Record name 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40251-98-7
Record name 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-bromo-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed synthetic protocol and expected analytical data to aid in its preparation and quality control.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
IUPAC Name This compound
CAS Number 32433-61-7
Appearance Expected to be a solid

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-acylation of 2,6-dimethylaniline with bromoacetyl bromide. The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.

Materials and Equipment
  • 2,6-dimethylaniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) in an anhydrous solvent.

  • Addition of Base: Add a suitable base, such as pyridine (1.1 equivalents), to the solution. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound based on the analysis of closely related analogs such as 2-chloro-N-(2,6-dimethylphenyl)acetamide.

¹H NMR Spectroscopy (Expected)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5s1H-NH
~7.1-7.2m3HAr-H
~4.0s2H-CH₂Br
~2.2s6H-CH₃
¹³C NMR Spectroscopy (Expected)
Chemical Shift (δ) ppmAssignment
~165C=O
~135Ar-C (quaternary)
~130Ar-C (quaternary)
~128Ar-CH
~127Ar-CH
~30-CH₂Br
~18-CH₃
Infrared (IR) Spectroscopy (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1670StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~770StrongC-Br stretch
Mass Spectrometry (Expected)
m/zInterpretation
241/243[M]⁺ molecular ion peak (presence of Br isotope)
162[M - CH₂Br]⁺
121[C₈H₉N]⁺
120[C₈H₈N]⁺

Visualizations

The following diagrams illustrate the synthesis workflow and the logical approach to the characterization of this compound.

SynthesisWorkflow Synthesis Workflow Reactants 2,6-Dimethylaniline + Bromoacetyl bromide Reaction_Setup Reaction Setup (0-5 °C) Reactants->Reaction_Setup Solvent_Base Anhydrous Solvent + Base (e.g., Pyridine) Solvent_Base->Reaction_Setup Reaction N-Acylation Reaction Reaction_Setup->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.

CharacterizationLogic Characterization Logic Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MP->Purity_Assessment

Analytical methods for characterization.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)acetamide is a halogenated amide of significant interest in synthetic organic chemistry. Its structure, featuring a reactive α-bromo acetyl group and a sterically hindered N-aryl substituent, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 32433-61-7[2]
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
Appearance Solid[2]
Topological Polar Surface Area 29.1 Ų[2]
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

Reactivity

The reactivity of this compound is primarily dictated by two functional groups: the α-bromo amide and the N-aryl acetamide.

Nucleophilic Substitution

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This Sₙ2 reaction is a cornerstone of the utility of α-haloacetamides in organic synthesis, allowing for the introduction of a wide range of functional groups.

Common nucleophiles that react with this compound include amines, thiols, and carboxylates, leading to the formation of α-aminoacetamides, α-thioacetamides, and α-acyloxyacetamides, respectively. The steric hindrance provided by the two methyl groups on the phenyl ring can influence the rate of this reaction.

Amide Hydrolysis

The amide bond can be cleaved under both acidic and basic conditions, although harsh conditions such as prolonged heating with a strong acid or base are typically required. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the 2,6-dimethylaniline anion, which is subsequently protonated.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-aryl acetamides.[3][4]

Materials:

  • 2,6-Dimethylaniline

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.

  • Add a base such as pyridine or triethylamine (1.1 eq) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine to form an α-aminoacetamide derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Acetonitrile or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.

  • Add the primary amine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

As no specific biological signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the key chemical transformations described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2_6_Dimethylaniline 2,6-Dimethylaniline Reaction_Vessel Reaction in DCM with Base (e.g., Pyridine) 2_6_Dimethylaniline->Reaction_Vessel Bromoacetyl_bromide Bromoacetyl Bromide Bromoacetyl_bromide->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallization from Ethanol Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Nucleophilic_Substitution_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alpha_Bromoacetamide This compound Transition_State [Nu---C---Br]⁻ Alpha_Bromoacetamide->Transition_State Nucleophile Nucleophile (Nu-H) Nucleophile->Transition_State Substituted_Product α-Nu-N-(2,6-dimethylphenyl)acetamide Transition_State->Substituted_Product Byproduct HBr Transition_State->Byproduct

Caption: Generalized mechanism of nucleophilic substitution on this compound.

Conclusion

This compound is a valuable building block in organic synthesis. Its defined reactivity allows for predictable transformations, particularly nucleophilic substitutions at the α-carbon. The provided experimental protocols offer a starting point for the synthesis and further functionalization of this compound. While its direct biological activity and involvement in signaling pathways are not yet documented, its role as a precursor for more complex molecules underscores its importance for researchers in drug discovery and development. Further studies are warranted to explore the potential biological applications of this compound and its derivatives.

References

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32433-61-7

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and safety, and discusses the biological activities of structurally related compounds.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] While extensive experimental data on its physical properties are not widely published, information from safety data sheets and chemical suppliers allows for the compilation of the following key characteristics.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol [1]
Appearance Solid[1]
Purity Typically available at ≥95%[1]
IUPAC Name This compound[1]
Synonyms 2-Bromo-2',6'-dimethylacetanilide, N-Bromoacetyl-2,6-dimethylaniline, Acetamide, 2-bromo-N-(2,6-dimethylphenyl)-[1]
Topological Polar Surface Area 29.1 Ų[1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Synthesis

This compound is synthesized via the acylation of 2,6-dimethylaniline. This reaction is analogous to the well-documented synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the production of the local anesthetic, lidocaine. The most direct synthetic route involves the reaction of 2,6-dimethylaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is inferred from the established synthesis of the analogous chloro-compound.

Materials:

  • 2,6-dimethylaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)

  • Base (e.g., pyridine, triethylamine, or sodium acetate)

  • Deionized water

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dimethylaniline in a suitable anhydrous aprotic solvent.

  • Addition of Base: Add a base to the reaction mixture to neutralize the hydrogen halide byproduct formed during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Bromoacetylating Agent: Slowly add a solution of bromoacetyl bromide (or chloride) in the same solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 2,6-Dimethylaniline reaction_step Acylation at 0°C to Room Temperature reactant1->reaction_step reactant2 Bromoacetyl Bromide reactant2->reaction_step base Base (e.g., Pyridine) base->reaction_step solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_step quench Quench with Water reaction_step->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentration in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize product This compound recrystallize->product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is currently a lack of publicly available data on the specific biological activity, mechanism of action, and pharmacological profile of this compound. Its primary role appears to be that of a chemical intermediate.

However, the broader class of acetamide derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. Structurally related compounds have shown potential as:

  • Anticancer agents: Certain acetamide derivatives are known to induce apoptosis in cancer cells.[2]

  • Antimicrobial agents: N-phenylacetamide derivatives have been investigated for their antibacterial and antifungal properties.[3][4]

  • Enzyme inhibitors: The sulfonamide moiety present in some related structures is a well-known pharmacophore for carbonic anhydrase inhibition.[2][5]

The bromoacetamide functional group is a reactive moiety that can act as an electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in biological targets. This property is often utilized in the design of covalent inhibitors and chemical probes.[6]

Given the structural features of this compound, it could hypothetically act as an alkylating agent, targeting proteins with reactive cysteine residues. A potential, though unproven, mechanism of action could involve the covalent modification of a target protein, leading to the modulation of a biological pathway.

Hypothetical_MOA compound This compound covalent_adduct Covalent Adduct Formation compound->covalent_adduct target_protein Target Protein (with nucleophilic residue, e.g., Cysteine) target_protein->covalent_adduct pathway_inhibition Inhibition of Biological Pathway covalent_adduct->pathway_inhibition cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) pathway_inhibition->cellular_effect

Caption: Hypothetical mechanism of action via covalent modification.

Toxicology and Safety

Hazard Identification: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Standard laboratory safety protocols should be strictly followed when handling this compound.

The toxicology of the broader class of acetamides has been studied more extensively. Some acetamides have been shown to cause liver damage at high doses and may have embryotoxic effects.[8] However, it is crucial to note that these findings may not be directly applicable to this compound without specific studies.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. Its primary utility appears to be as a synthetic intermediate, particularly in contexts analogous to the synthesis of lidocaine. While there is a significant lack of data on its biological activity, its structural features, particularly the reactive bromoacetamide moiety, suggest potential for its use in the development of covalent inhibitors or as a chemical probe. Further research is required to elucidate any potential pharmacological or toxicological profile of this compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules.

References

Spectroscopic and Synthetic Profile of 2-bromo-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-bromo-N-(2,6-dimethylphenyl)acetamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The experimental protocols provided are adapted from established and reliable synthetic methodologies for similar N-aryl acetamides.

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound. These predictions are derived from spectral data of closely related compounds, including other N-substituted phenylacetamides and halogenated aromatic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10 - 7.25m3HAromatic protons (meta- and para-positions of the dimethylphenyl ring)
~4.05s2H-CH₂- (bromoacetyl group)
~2.25s6H-CH₃ (dimethylphenyl group)
~8.00 - 8.50br s1H-NH- (amide proton)
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~164.5C=O (amide carbonyl)
~135.0Aromatic C (quaternary, substituted with methyl groups)
~132.0Aromatic C (quaternary, substituted with nitrogen)
~128.5Aromatic CH (meta-positions)
~127.0Aromatic CH (para-position)
~30.0-CH₂- (bromoacetyl group)
~18.0-CH₃ (dimethylphenyl groups)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3250 - 3300Strong, SharpN-H stretch (amide)
~3050 - 3100MediumAromatic C-H stretch
~2920 - 2980MediumAliphatic C-H stretch (methyl groups)
~1660 - 1680StrongC=O stretch (Amide I band)
~1520 - 1550MediumN-H bend (Amide II band)
~1470MediumC-H bend (methyl groups)
~770 - 800StrongAromatic C-H out-of-plane bend
~650 - 700MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
241/243High[M]⁺ (Molecular ion peak, characteristic bromine isotope pattern)
162Medium[M - Br]⁺
148Medium[M - COCH₂Br]⁺
121High[C₈H₁₀N]⁺ (Fragment from cleavage of the amide bond)
120Very High[C₈H₉N]⁺ (Base peak, from rearrangement and loss of a hydrogen from the 121 m/z fragment)
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is adapted from a standard method for the acylation of anilines.

Materials:

  • 2,6-Dimethylaniline

  • Bromoacetyl bromide

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled aniline solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a suitable column.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the analytical techniques used for characterization.

Synthesis_Workflow Reactants 2,6-Dimethylaniline + Bromoacetyl Bromide + Triethylamine Reaction N-Acylation Reaction (DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation & Purity Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for structural characterization.

Navigating the Matrix: A Technical Guide to the Solubility and Stability of 2-bromo-N-(2,6-dimethylphenyl)acetamide in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. Understanding these fundamental physicochemical properties is critical for the design and execution of reliable in vitro and in vivo studies. While specific experimental data for this compound is not extensively published, this document outlines the key considerations, relevant experimental protocols, and expected behavior based on structurally related molecules.

Executive Summary

The utility of any biologically active compound is fundamentally linked to its behavior in aqueous environments, particularly in the buffered solutions designed to mimic physiological conditions. For this compound, two key properties demand rigorous evaluation:

  • Solubility: The maximum concentration to which the compound can be dissolved in a given buffer. This parameter dictates the achievable concentrations in biological assays and influences bioavailability.

  • Stability: The propensity of the compound to remain chemically unchanged over time in a buffer solution. Degradation can lead to a loss of active compound and the potential for confounding effects from degradation products.

This guide provides standardized methodologies for determining these properties and discusses the likely degradation pathways for this class of molecules.

Physicochemical Properties and Considerations

The structure of this compound, featuring a substituted aromatic ring and an α-bromo-substituted amide, suggests several key characteristics that will influence its solubility and stability.

  • Limited Aqueous Solubility: The presence of the dimethylphenyl group imparts significant hydrophobicity, which is expected to limit its solubility in aqueous buffers.

  • Potential for Hydrolysis: The amide bond is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. The presence of the bromine atom may also influence the reactivity of the molecule.

Experimental Protocols

To ensure reproducible and accurate data, standardized protocols for assessing solubility and stability are essential.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Buffer Solutions: Prepare a panel of biologically relevant buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, Citrate buffer pH 5.0).

  • Compound Addition: Add an excess of this compound to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[1]

Stability Assessment in Biological Buffers

Assessing the stability of the compound over time is crucial for defining appropriate storage conditions and understanding its half-life in an assay environment.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Working Solution Preparation: Spike the stock solution into the desired biological buffers to a final concentration relevant to the intended biological assays. The final concentration of the organic solvent should be kept to a minimum (typically ≤1%).

  • Incubation: Incubate the working solutions at relevant temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Quenching (if necessary): Stop any further degradation by adding a quenching solution (e.g., an organic solvent like acetonitrile or methanol) and storing at low temperature.

  • Quantification: Analyze the samples by a stability-indicating analytical method (e.g., RP-HPLC-UV) to determine the concentration of the parent compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Analytical Methodologies

A robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies. RP-HPLC-UV is a widely used and suitable technique.[1]

Typical RP-HPLC-UV Method Parameters:

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[1]

Expected Degradation Pathways

The primary route of degradation for this compound in aqueous buffers is expected to be hydrolysis of the amide bond. This can occur under both acidic and basic conditions, yielding 2,6-dimethylaniline and 2-bromoacetic acid as the primary degradation products. The rate of hydrolysis is dependent on pH and temperature.

Data Presentation

Quantitative data from solubility and stability studies should be summarized in clear and concise tables.

Table 1: Solubility of this compound in Various Buffers

BufferpHTemperature (°C)Solubility (µg/mL)
PBS7.425Data to be determined
Tris-HCl7.425Data to be determined
Citrate5.025Data to be determined
PBS7.437Data to be determined

Table 2: Stability of this compound in PBS at pH 7.4

Temperature (°C)Time (hours)% Remaining
40100
24Data to be determined
250100
24Data to be determined
370100
24Data to be determined

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability assessment.

Solubility_Workflow A Prepare Biological Buffers B Add Excess Compound A->B C Equilibrate (Shake-Flask) B->C D Separate Solid/Liquid Phases (Centrifugation/Filtration) C->D E Collect Supernatant D->E F Quantify by RP-HPLC-UV E->F G Determine Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow A Prepare Stock Solution (in Organic Solvent) B Spike into Biological Buffers A->B C Incubate at Controlled Temperatures B->C D Sample at Time Points (t=0, 2, 4, 8, 24h) C->D E Quantify by RP-HPLC-UV D->E F Calculate % Remaining E->F

Caption: Workflow for Stability Assessment in Buffers.

Conclusion

While specific quantitative data for this compound is pending experimental determination, this guide provides a robust framework for its evaluation. Based on its chemical structure, researchers should anticipate limited aqueous solubility and potential for pH- and temperature-dependent hydrolysis. Adherence to the detailed protocols for solubility and stability testing, coupled with a validated analytical method, will ensure the generation of high-quality data essential for the successful progression of research and development involving this compound.

References

Potential Biological Targets of 2-Bromo-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-(2,6-dimethylphenyl)acetamide is a reactive chemical compound featuring a bromoacetamide functional group. This moiety is known to act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine. While specific biological targets for this particular compound are not extensively documented in publicly available literature, its inherent reactivity and structural similarity to other biologically active molecules suggest a range of potential protein targets. This technical guide provides an in-depth overview of the potential biological targets of this compound, its likely mechanism of action, and a proposed workflow for target identification and validation.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₁₂BrNO. Its structure consists of a central acetamide core, with a bromine atom attached to the acetyl group and a 2,6-dimethylphenyl group attached to the amide nitrogen. The key feature of this molecule is the α-bromoacetamide group, which is a well-known reactive moiety used in the design of covalent inhibitors and chemical probes.

The 2,6-dimethylphenyl substitution is a common feature in many pharmaceutical compounds, where it can influence factors such as metabolic stability, solubility, and binding affinity to target proteins. The combination of this substituted phenyl ring with the reactive bromoacetamide "warhead" makes this compound a compound of interest for exploring novel biological targets through covalent modification.

Mechanism of Covalent Modification

The primary mechanism of action for this compound is expected to be the covalent modification of nucleophilic amino acid residues on target proteins. The most likely target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the cysteine thiol attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, although generally with lower reactivity compared to cysteine.

G cluster_reactants Reactants cluster_product Covalent Adduct Compound This compound Covalent_Complex Covalently Modified Protein (Protein-Cys-S-CH2-CO-NH-Ph(CH3)2) Compound->Covalent_Complex SN2 Reaction Protein Target Protein with Cysteine Residue (Cys-SH) Protein->Covalent_Complex

Covalent modification of a target protein by this compound.

Potential Biological Target Classes

Given the reactivity of the bromoacetamide group, this compound has the potential to target a wide array of proteins that possess a reactive cysteine residue in a location accessible to the compound. The specificity of targeting will be influenced by the non-covalent interactions between the 2,6-dimethylphenyl moiety and the protein surface, which can orient the reactive group for efficient covalent bond formation.

Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Many kinases have a cysteine residue in or near their ATP-binding pocket. Covalent inhibitors that target these cysteines have been successfully developed as drugs. The N-(2,6-dimethylphenyl)acetamide scaffold could potentially position the bromoacetamide group to react with such a cysteine.

Deubiquitinating Enzymes (DUBs)

DUBs are proteases that cleave ubiquitin from proteins, thereby regulating various cellular processes. The catalytic activity of many DUBs relies on a cysteine residue in their active site. These enzymes are attractive targets for covalent inhibitors in various diseases, including cancer.

Proteases

Cysteine proteases, such as caspases and cathepsins, are another class of enzymes that utilize a catalytic cysteine residue. Covalent modification of this cysteine would lead to irreversible inhibition of their activity.

Enzymes Involved in Redox Regulation

Proteins involved in maintaining cellular redox homeostasis, such as thioredoxins and peroxiredoxins, contain highly reactive cysteine residues that are central to their function. These could be potential targets for covalent modification.

Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the specific protein targets of this compound. The following workflow outlines a comprehensive strategy.

G Start Start: this compound ABPP Activity-Based Protein Profiling (ABPP) Start->ABPP Mass_Spec Mass Spectrometry (LC-MS/MS) ABPP->Mass_Spec Proteomic Analysis Target_ID Target Identification & List Generation Mass_Spec->Target_ID Target_Validation Target Validation Target_ID->Target_Validation Biochemical_Assays Biochemical/Enzymatic Assays Target_Validation->Biochemical_Assays Cellular_Assays Cellular Assays Target_Validation->Cellular_Assays SAR Structure-Activity Relationship (SAR) Studies Biochemical_Assays->SAR Cellular_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Validated Target & Lead Compound Lead_Opt->End

Workflow for target identification and validation.

Potential Modulation of Signaling Pathways

By targeting key regulatory proteins such as kinases and DUBs, this compound could potentially modulate various cellular signaling pathways critical in health and disease.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. Several kinases in this pathway contain targetable cysteine residues. Inhibition of these kinases could have significant therapeutic implications, particularly in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immunity. The activity of this pathway is controlled by a series of phosphorylation and ubiquitination events, which are mediated by kinases and DUBs. Covalent inhibition of these enzymes could modulate NF-κB signaling.

G Compound This compound Kinase Protein Kinase (e.g., in MAPK pathway) Compound->Kinase Covalent Inhibition DUB Deubiquitinase (e.g., in NF-kB pathway) Compound->DUB Covalent Inhibition MAPK_Pathway MAPK Signaling Pathway Kinase->MAPK_Pathway Regulates NFkB_Pathway NF-kB Signaling Pathway DUB->NFkB_Pathway Regulates Cellular_Response Modulation of Cellular Response (e.g., Proliferation, Inflammation) MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

N-Aryl Bromoacetamide Derivatives: A Technical Guide to their Application in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl bromoacetamide derivatives have emerged as a versatile and powerful class of compounds in the field of chemical biology. Their inherent reactivity, stemming from the presence of a bromoacetamide moiety, makes them particularly well-suited for the development of covalent probes and inhibitors that can irreversibly bind to biological targets. This unique mechanism of action offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have proven challenging for traditional reversible inhibitors.

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and application of N-aryl bromoacetamide derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of these compounds in their own work. The guide includes detailed experimental protocols, a summary of quantitative biological data, and visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of this important class of chemical tools.

Synthesis of N-Aryl Bromoacetamide Derivatives

The synthesis of N-aryl bromoacetamide derivatives is typically achieved through the acylation of an appropriate aniline with bromoacetyl bromide or bromoacetic acid. The following protocol describes a general method for the synthesis of N-phenyl-2-bromoacetamide, a representative member of this class.

Experimental Protocol: Synthesis of N-Phenyl-2-bromoacetamide

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents), dissolved in DCM, to the stirred aniline solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-phenyl-2-bromoacetamide.

Biological Activity and Applications

N-aryl bromoacetamide derivatives have been successfully employed as covalent inhibitors and probes for a variety of protein classes, including kinases and proteases. Their ability to form a stable covalent bond with nucleophilic residues, such as cysteine, within the active site of these enzymes leads to irreversible inhibition.

Enzyme Inhibition

The following table summarizes the inhibitory activities of selected N-aryl bromoacetamide and structurally related derivatives against various enzyme targets.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
N-Aryl-2-arylthioacetamidesHIV-1 Reverse Transcriptase1.25 - 20.83 µM[1]
Aryl Carboxamides (related)Death-Associated Protein Kinase 1 (DAPK1)1.09 - 7.26 µM
Activity-Based Protein Profiling (ABPP)

N-aryl bromoacetamide derivatives are valuable tools for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme activities in complex biological systems. In a typical ABPP experiment, an N-aryl bromoacetamide probe, often equipped with a reporter tag (e.g., an alkyne for click chemistry), is used to covalently label active enzymes in a cell lysate or in living cells.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_click_chem Click Chemistry cluster_analysis Analysis Lysate Cell or Tissue Lysate Incubation Incubation Lysate->Incubation Probe N-Aryl Bromoacetamide Probe (with alkyne tag) Probe->Incubation Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition Incubation->Click Reporter Azide-Reporter Tag (e.g., Biotin or Fluorophore) Reporter->Click Enrichment Streptavidin Enrichment (for biotin tag) Click->Enrichment SDS_PAGE SDS-PAGE Analysis (for fluorophore tag) Click->SDS_PAGE MS Mass Spectrometry (Target Identification) Enrichment->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Signaling Pathway Modulation

By irreversibly inhibiting key enzymes, N-aryl bromoacetamide derivatives can effectively modulate cellular signaling pathways. For instance, the inhibition of a specific kinase can block downstream phosphorylation events, thereby impacting processes such as cell proliferation, differentiation, and survival.

Kinase_Signaling Inhibitor N-Aryl Bromoacetamide Kinase Inhibitor Kinase Target Kinase Inhibitor->Kinase Covalent Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Events PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis, Proliferation Block) Downstream->Response

Caption: Kinase inhibition by N-aryl bromoacetamide derivatives.

Conclusion

N-aryl bromoacetamide derivatives represent a valuable class of chemical tools with broad applications in chemical biology and drug discovery. Their ability to act as covalent modifiers allows for the potent and selective targeting of a wide range of proteins. The synthetic accessibility of these compounds, coupled with their utility in techniques such as activity-based protein profiling, makes them indispensable for the modern chemical biologist's toolkit. Further exploration and development of this scaffold are likely to yield novel probes and therapeutic agents with significant scientific and clinical impact.

References

An In-depth Technical Guide to the Structural Analysis of 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed structural analysis of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Due to a lack of comprehensive published data for the bromo- derivative, this guide leverages extensive experimental data available for its close structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to infer and discuss its structural and spectroscopic properties. This approach provides a robust framework for understanding the title compound's molecular conformation, spectroscopic signature, and synthetic pathway.

Molecular Structure and Crystallography

While a crystal structure for this compound is not publicly available, the crystal structure of its chloro-analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides an excellent model for its solid-state conformation. The chloro-analog crystallizes in the monoclinic system with the space group P21/c.[1] The key structural features are the planar acetamide linkage and the orientation of the N-(2,6-dimethylphenyl) group relative to this plane. It is anticipated that the bromo-analog will adopt a very similar crystalline arrangement, with molecules linked into chains via N—H⋯O hydrogen bonds.[1][2]

Crystallographic Data

The following table summarizes the crystallographic data for 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is expected to be comparable to that of the bromo-analog, with allowances for the larger van der Waals radius and atomic mass of bromine.[1][2]

Parameter2-chloro-N-(2,6-dimethylphenyl)acetamide
Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 13.766 (3) Å
b 8.911 (2) Å
c 8.538 (2) Å
β 99.00 (1)°
Volume 1034.4 (4) ų
Z 4
Key Bond Lengths and Angles (Inferred)

The bond lengths and angles for this compound can be predicted based on the known structure of the chloro-analog and standard bond lengths. The C-Br bond will be longer than the C-Cl bond, and this may induce minor changes in the surrounding bond angles.

Bond/AngleExpected Range/Value
C-Br ~1.94 Å
C=O ~1.23 Å
N-C(O) ~1.34 Å
C-N-C(aryl) ~125°
O=C-N ~123°

Spectroscopic Analysis

The spectroscopic signature of this compound is crucial for its identification and characterization. The following sections detail the expected features in NMR, IR, and mass spectrometry, based on data from its chloro-analog and other related bromo-compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the bromine, the methyl protons on the phenyl ring, and the amide proton.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H 8.0 - 9.0Singlet (broad)1H
Aromatic (H-3, H-4, H-5) 7.0 - 7.3Multiplet3H
CH₂Br ~4.1Singlet2H
Ar-CH₃ ~2.2Singlet6H

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

CarbonExpected Chemical Shift (δ, ppm)
C=O 164 - 166
Aromatic C (quaternary) 135 - 140
Aromatic C-H 126 - 130
CH₂Br 28 - 32
Ar-CH₃ 18 - 20
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational modes of the amide group and the aromatic ring.

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch 3250 - 3300Amide A
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (Amide I) 1660 - 1680
N-H bend (Amide II) 1530 - 1560
C-Br stretch 600 - 700
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in approximately 1:1 ratio). The fragmentation pattern will likely involve cleavage of the amide bond and loss of the bromoacetyl group.

m/zFragment
~241/243 [M]⁺ (Molecular ion)
~121 [M - BrCH₂CO]⁺
~120 [M - BrCH₂CO - H]⁺
~77 Phenyl fragment

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related haloacetamides.[3][4][5]

G cluster_materials Starting Materials cluster_procedure Procedure 2,6-dimethylaniline 2,6-dimethylaniline dissolve Dissolve 2,6-dimethylaniline and pyridine in DCM 2,6-dimethylaniline->dissolve bromoacetyl_bromide bromoacetyl_bromide add Slowly add bromoacetyl bromide bromoacetyl_bromide->add DCM Dichloromethane (anhydrous) DCM->dissolve Pyridine Pyridine Pyridine->dissolve cool Cool to 0-5 °C dissolve->cool cool->add warm Warm to room temperature and stir add->warm workup Aqueous work-up (HCl, NaHCO₃, brine) warm->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the title compound.

X-ray Crystallography

The following outlines the general experimental workflow for obtaining single-crystal X-ray diffraction data, based on the protocol used for the chloro-analog.[2]

G start Synthesized Compound recrystallize Recrystallization to obtain single crystals start->recrystallize mount Mount a suitable crystal on a goniometer recrystallize->mount collect Data collection on a diffractometer (e.g., Mo Kα radiation) mount->collect reduce Data reduction and absorption correction collect->reduce solve Structure solution (e.g., direct methods) reduce->solve refine Structure refinement (e.g., full-matrix least-squares on F²) solve->refine analyze Analysis of crystallographic data (bond lengths, angles, etc.) refine->analyze cif Generation of CIF file analyze->cif

Caption: Experimental workflow for single-crystal X-ray diffraction.

Signaling Pathways and Biological Context

While specific biological activities for this compound are not extensively documented, its structural similarity to other pharmacologically active compounds, such as the local anesthetic lidocaine (which is synthesized from the chloro-analog), suggests potential applications in drug discovery. Bromoacetamide moieties are known to act as covalent modifiers of cysteine residues in proteins, making this compound a potential tool for chemical biology and drug development as a covalent inhibitor or probe.

G compound This compound covalent_bond Covalent Modification (Thioether Bond Formation) compound->covalent_bond protein Target Protein with Cysteine Residue protein->covalent_bond inhibition Inhibition of Protein Function covalent_bond->inhibition cellular_effect Downstream Cellular Effect inhibition->cellular_effect

Caption: Potential mechanism of action as a covalent inhibitor.

This guide provides a comprehensive overview of the structural and spectroscopic properties of this compound, based on the best available data from its close analogs. The provided experimental protocols offer a starting point for its synthesis and further characterization. Researchers are encouraged to perform their own analytical studies to confirm these inferred properties.

References

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. Due to its structural similarity to key pharmaceutical intermediates, this compound holds potential as a building block for novel therapeutic agents. This document details its synthesis, chemical properties, and characterization, drawing on established chemical principles and data from closely related analogs. While the specific discovery and historical development of this compound are not extensively documented in readily available literature, its significance can be inferred from its role as a potential synthetic intermediate. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, structured data, and visualizations of relevant chemical processes.

Introduction

This compound, with the chemical formula C₁₀H₁₂BrNO, belongs to the class of N-substituted acetamides. These compounds are of significant interest in the field of drug discovery and development due to their versatile chemical reactivity and the prevalence of the acetamide moiety in a wide range of biologically active molecules. The presence of a bromine atom and a substituted phenyl ring provides multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its close structural relationship to 2-chloro-N-(2,6-dimethylphenyl)acetamide, a well-known precursor in the industrial synthesis of the local anesthetic lidocaine, further underscores its potential relevance in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
CAS Number 32433-61-7
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate, with low solubility in water.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in published literature. However, a reliable synthetic route can be inferred from standard organic chemistry principles and established protocols for analogous compounds, particularly the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide. The most logical and direct approach is the N-acylation of 2,6-dimethylaniline with bromoacetyl bromide.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A base is typically added to neutralize the hydrogen bromide byproduct formed during the reaction.

G reactant1 2,6-Dimethylaniline product This compound reactant1->product N-Acylation reactant2 Bromoacetyl bromide reactant2->product byproduct HBr

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound, adapted from procedures for similar N-acylation reactions.

Materials:

  • 2,6-Dimethylaniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

  • Base (e.g., Pyridine or Triethylamine)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., Ethanol, or a mixture of Ethyl Acetate and Hexane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent to yield the pure product.

G A Dissolve 2,6-dimethylaniline and base in anhydrous solvent B Cool to 0 °C A->B C Slowly add bromoacetyl bromide B->C D React at room temperature C->D E Quench with water and separate layers D->E F Wash organic layer E->F G Dry and concentrate F->G H Purify by recrystallization G->H

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

Specific, experimentally-derived spectral data for this compound is not widely available in the public domain. However, the expected characteristic signals can be predicted based on the analysis of its structural analogs.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet), methyl protons on the phenyl ring (singlet), methylene protons adjacent to the bromine and carbonyl groups (singlet), and an N-H proton (broad singlet).
¹³C NMR Aromatic carbons, methyl carbons, methylene carbon, and a carbonyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide I band), and C-N stretching (amide II band).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Applications and Biological Activity

While there is no specific information on the biological activity of this compound, the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The bromo-substituent in the molecule makes it a versatile intermediate for the synthesis of a variety of other compounds through nucleophilic substitution reactions. For instance, it can be reacted with various amines, thiols, or other nucleophiles to generate a library of derivatives for biological screening.

G Start This compound Product Substituted Acetamide Derivative Start->Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Product Screening Biological Screening Product->Screening

Caption: Logical relationship for the utility of the title compound in drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry. Although its specific history and discovery are not well-documented, its synthesis can be reliably achieved through the N-acylation of 2,6-dimethylaniline. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into its biological activities and the exploration of its derivatives could lead to the discovery of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Cysteine Residues with 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using 2-bromo-N-(2,6-dimethylphenyl)acetamide. This reagent is a member of the haloacetamide class of compounds that selectively react with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond.[1][2] This specific modification allows for the introduction of a stable tag for various downstream applications in proteomics, drug discovery, and biochemical analysis.

The provided protocols are generalized and should be optimized for each specific protein and experimental setup.

Principle of Covalent Labeling

The primary mechanism of action for this compound involves the alkylation of the sulfhydryl group of a cysteine residue.[2] The reaction is an SN2 type nucleophilic substitution, where the deprotonated thiol group (thiolate anion) of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. This results in the formation of a stable thioether linkage and the release of a bromide ion.[2] The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the cysteine thiol group, increasing its nucleophilicity.[1]

While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, though generally at a much lower rate.[2] The specificity of the labeling reaction for cysteine can be enhanced by carefully controlling the reaction conditions, such as pH, temperature, and reagent concentration.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key reaction parameters and their impact on the labeling process with haloacetamides.

ParameterRecommended ConditionImpact on Labeling
pH 7.5 - 8.5Higher pH favors the more reactive thiolate anion, increasing the reaction rate.[1]
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate but may also risk protein denaturation.[1][2]
Reagent Concentration 10-fold molar excess over cysteineA common starting point; higher concentrations can increase labeling efficiency but may also lead to off-target modifications.[1]
Incubation Time 1 - 4 hoursThe optimal time should be determined empirically for each specific protein.[2]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Essential for reducing disulfide bonds to make cysteine residues available for labeling. TCEP is preferred over DTT as it does not contain a thiol group that can react with the labeling reagent.[1]

Experimental Protocols

Protocol 1: Covalent Labeling of Cysteine Residues

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA[1]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine[1]

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagent[1]

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

  • Reduction of Disulfide Bonds:

    • Add TCEP to the protein solution to a final concentration of 2 mM.

    • Incubate for 30 minutes at room temperature to reduce any disulfide bonds.[1]

  • Labeling Reaction:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

    • Add the labeling reagent stock solution to the reduced protein solution to achieve a 10-fold molar excess over the concentration of cysteine residues.[1] The final DMSO concentration should be kept below 5% (v/v) to minimize the risk of protein denaturation.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.[1][2]

  • Quenching the Reaction:

    • Add a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10 mM to consume any unreacted this compound.[1]

    • Incubate for 15 minutes.[1]

  • Removal of Excess Reagent:

    • Purify the labeled protein to remove excess labeling reagent and quenching reagent using a desalting column or by dialysis.[1][3]

Protocol 2: Analysis of Labeling Efficiency by Mass Spectrometry

This protocol outlines the steps to confirm covalent labeling and determine the labeling stoichiometry using mass spectrometry.

Materials:

  • Labeled protein sample from Protocol 1

  • Unlabeled protein control sample

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Intact Protein Analysis:

    • Analyze the purified, labeled protein by LC-MS.

    • The mass of the labeled protein will be increased by the mass of the this compound adduct minus the mass of HBr.

    • Deconvolute the resulting mass spectrum to determine the molecular weights of the unmodified and modified protein species.[2] This will confirm covalent modification and provide the stoichiometry of labeling.[2]

  • Peptide Mapping (Bottom-up Proteomics):

    • Reduce the disulfide bonds of the labeled protein (e.g., with DTT) and alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide).

    • Digest the protein into smaller peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide(s) by searching for the expected mass shift corresponding to the covalent adduction of this compound. The MS/MS fragmentation pattern will confirm the sequence of the labeled peptide and pinpoint the site of modification.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Reaction Cleanup cluster_analysis Analysis dissolve Dissolve Protein in Reaction Buffer reduce Reduce Disulfide Bonds (with TCEP) dissolve->reduce 30 min incubation add_reagent Add this compound reduce->add_reagent incubate Incubate (2-4 hours) add_reagent->incubate quench Quench Reaction (with DTT/L-cysteine) incubate->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify ms_analysis Mass Spectrometry Analysis purify->ms_analysis signaling_pathway cluster_reaction Covalent Labeling Reaction protein Protein-SH (Reduced Cysteine) labeled_protein Protein-S-CH2-CO-NH-Ph(Me)2 (Labeled Protein) protein->labeled_protein + Reagent reagent Br-CH2-CO-NH-Ph(Me)2 (this compound) hbr HBr labeled_protein->hbr - HBr

References

Application Notes and Protocols for 2-bromo-N-(2,6-dimethylphenyl)acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound featuring a reactive bromoacetamide moiety and an N-aryl group. While specific biological data for this compound is not extensively documented in publicly available literature, its structural characteristics suggest potential applications as a covalent inhibitor or modulator of biological pathways. The bromoacetamide group can act as an electrophile, reacting with nucleophilic residues such as cysteine in proteins, potentially leading to irreversible inhibition. The N-(2,6-dimethylphenyl)acetamide portion of the molecule may confer specificity and influence its interactions with target proteins.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell-based assays to explore its potential cytotoxic and anti-proliferative activities. The protocols outlined below are general methodologies that should be adapted and optimized for specific cell lines and experimental goals.

Postulated Mechanism of Action

Given the presence of the reactive bromoacetamide group, a plausible mechanism of action for this compound is the covalent modification of cellular proteins. This could lead to the inhibition of enzymes critical for cell survival and proliferation or disruption of protein-protein interactions. N-aryl acetamide derivatives have been explored for a range of biological activities, including anticancer effects. A hypothetical target could be a protein with a reactive cysteine residue in a functionally important site. Inhibition of such a target could disrupt signaling pathways that regulate cell growth, apoptosis, and the cell cycle.

A potential signaling pathway that could be affected by a compound with these characteristics is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Compound This compound Compound->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Figure 1: Hypothetical signaling pathway affected by this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the cell-based assays. The data presented are for illustrative purposes and should be replaced with experimentally determined values.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h incubation
MCF-7 Breast Adenocarcinomae.g., 25.5 ± 3.2
A549 Lung Carcinomae.g., 42.1 ± 5.5
HeLa Cervical Cancere.g., 33.8 ± 4.1
PC-3 Prostate Carcinomae.g., 58.3 ± 6.9
HCT116 Colon Carcinomae.g., 19.7 ± 2.8

IC50 values are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound in HCT116 cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO) -e.g., 2.1 ± 0.5e.g., 1.5 ± 0.3
Compound 10 (approx. 0.5 x IC50)e.g., 15.4 ± 2.1e.g., 5.2 ± 0.8
Compound 20 (approx. IC50)e.g., 35.8 ± 4.5e.g., 12.7 ± 1.9
Staurosporine (Positive Control) 1e.g., 60.2 ± 7.3e.g., 15.1 ± 2.2

Data are presented as mean ± standard deviation.

Experimental Protocols

A systematic approach is recommended to evaluate the in vitro effects of this compound. The workflow should begin with a broad cytotoxicity screening, followed by more detailed mechanistic studies.

G Start Start: Compound Synthesis and Characterization Cytotoxicity_Screening Primary Screening: Cytotoxicity Assay (MTT) on a panel of cancer cell lines Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Secondary Assay: Apoptosis (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Secondary Assay: Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Western_Blot Mechanistic Studies: Western Blot for key signaling proteins Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Conclusion Conclusion: Elucidation of in vitro anti-cancer potential Western_Blot->Conclusion

Figure 2: Proposed experimental workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 48 hours (or other desired time points like 24 and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Cell culture reagents as in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 0.5x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

  • Cell culture reagents as in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.

Disclaimer

The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific experimental conditions. This compound is a research chemical, and its biological effects are not fully characterized. Appropriate safety precautions should be taken when handling this compound. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes. All experimental results should be independently verified.

Application Notes and Protocols for 2-bromo-N-(2,6-dimethylphenyl)acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to explore the chemical space of a biological target. 2-bromo-N-(2,6-dimethylphenyl)acetamide is an electrophilic fragment containing a bromoacetamide "warhead," which can form a covalent bond with nucleophilic residues on a target protein, such as cysteine. This irreversible interaction can lead to high potency and prolonged therapeutic effects.

These application notes provide a comprehensive guide to utilizing this compound as a tool in covalent FBDD campaigns. While specific quantitative data for this particular fragment is not extensively available in public literature, the protocols provided are based on established methods for structurally similar bromoacetamide probes and offer a robust starting point for experimental work.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Reactive Group Bromoacetamide
Potential Target Residues Cysteine (primary), Histidine, Lysine

General Experimental Workflow

The following diagram illustrates a typical workflow for a covalent fragment screening campaign using this compound.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen Target Protein Target Protein Target Protein->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Biochemical Assays Biochemical Assays Hit Identification->Biochemical Assays Biophysical Assays Biophysical Assays Hit Identification->Biophysical Assays Structural Biology Structural Biology Hit Identification->Structural Biology SAR Studies SAR Studies Biochemical Assays->SAR Studies Structural Biology->SAR Studies ADME/Tox ADME/Tox SAR Studies->ADME/Tox Lead Candidate Lead Candidate ADME/Tox->Lead Candidate

A typical workflow for a covalent FBDD campaign.

Experimental Protocols

The following protocols are adapted from established methods for similar bromoacetamide probes and should be optimized for the specific target protein and experimental setup.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Modification

This protocol is designed to confirm the covalent binding of this compound to a target protein by detecting the expected mass shift.

Materials:

  • Purified target protein

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching reagent (e.g., 10 mM Dithiothreitol - DTT)

  • C4 ZipTips or other desalting columns

  • LC-MS system

Procedure:

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • In a microcentrifuge tube, incubate the purified target protein (e.g., 10 µM) with a 5-fold molar excess of this compound (50 µM) in the reaction buffer.

    • Run a parallel control reaction with the vehicle (DMSO) only.

    • Incubate at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM to consume unreacted fragment.

  • Sample Preparation: Desalt the protein samples using C4 ZipTips to remove excess fragment and non-volatile salts.

  • LC-MS Analysis: Analyze the samples by LC-MS using a C4 column and a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis: Deconvolute the mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase corresponding to the molecular weight of the fragment (minus the bromine atom) confirms covalent binding.

Data Presentation: Example Mass Spectrometry Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Covalent Adduct
Protein Control25,00025,000.5-No
Protein + Fragment25,162.1125,162.8+162.3Yes
Protocol 2: Peptide Mapping Mass Spectrometry to Identify Modification Site

This protocol identifies the specific amino acid residue(s) covalently modified by the fragment.

Materials:

  • Covalently modified protein from Protocol 1

  • Urea

  • DTT

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT.

    • Alkylate free cysteines with 55 mM iodoacetamide.

  • Enzymatic Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the fragmentation data against the protein sequence database to identify peptides. Look for a mass shift on a specific peptide corresponding to the addition of the fragment. The MS/MS fragmentation pattern will reveal the exact modified amino acid.

Data Presentation: Example Peptide Mapping Data

Peptide SequenceModificationModified ResidueMass Shift (Da)
T-S-C*-V-G-T-K2-amino-N-(2,6-dimethylphenyl)acetamideCys-145+161.09
V-L-A-G-G-RNone--

* Indicates the modified residue.

Protocol 3: X-ray Crystallography for Structural Characterization

This protocol aims to determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and reagents

Procedure:

  • Complex Formation: Incubate the purified target protein with a 2- to 5-fold molar excess of the fragment to ensure complete covalent modification.

  • Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Collect X-ray diffraction data from a suitable crystal.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. Carefully inspect the electron density maps for the presence of the covalently bound fragment.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where this compound covalently inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor 2-bromo-N-(2,6- dimethylphenyl)acetamide Inhibitor->Kinase A

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable starting point for covalent FBDD campaigns. The protocols outlined in these application notes provide a framework for confirming covalent modification, identifying the binding site, and structurally characterizing the protein-fragment complex. While quantitative data for this specific fragment requires experimental determination, the methodologies presented here are robust and widely applicable for advancing the discovery of novel covalent inhibitors.

Application Notes and Protocols for Protein Alkylation with 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental technique in chemical biology and drug discovery for covalently modifying specific amino acid residues. 2-bromo-N-(2,6-dimethylphenyl)acetamide is an electrophilic reagent designed for the targeted alkylation of nucleophilic residues within a protein. The reactive bromoacetamide group serves as a warhead that forms a stable covalent bond, primarily with the thiol group of cysteine residues. The 2,6-dimethylphenyl moiety provides steric bulk and hydrophobicity, which can influence the reagent's specificity and interaction with the target protein's binding site.

This document provides a detailed experimental guide for the use of this compound in protein alkylation studies, including a comprehensive protocol, recommended reaction parameters, and visualizations of the experimental workflow.

Principle of Reaction

The primary mechanism of action for this compound involves the nucleophilic attack of a deprotonated cysteine residue (thiolate anion) on the electrophilic carbon of the bromoacetamide. This proceeds via an SN2 reaction, resulting in the formation of a stable thioether bond and the release of a bromide ion. While cysteine is the most common target due to the high nucleophilicity of the thiolate at physiological pH, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, typically at a slower rate. The efficiency of the labeling reaction is influenced by factors such as pH, temperature, and reagent concentration.

Quantitative Data Summary

The following table summarizes the recommended starting conditions for protein alkylation with this compound, based on typical parameters for haloacetamide reagents. Optimization may be required for specific protein targets.

ParameterRecommended ConditionRationale
Protein Concentration 1-10 µMA common concentration range for in-solution protein modification.
Reagent Concentration 1 to 10-fold molar excess over proteinA starting point to ensure sufficient labeling without excessive off-target effects.
Reaction Buffer 50 mM Tris-HCl or HEPESProvides a stable pH environment.
pH 7.5 - 8.5Favors the deprotonation of cysteine to the more reactive thiolate anion.
Temperature Room Temperature (20-25°C) or 37°CBalances reaction rate with protein stability.
Incubation Time 1 - 4 hoursShould be optimized empirically for the specific protein.
Solvent for Stock Dimethyl sulfoxide (DMSO)A common solvent for dissolving water-insoluble reagents.
Final DMSO Conc. < 5% (v/v)Minimizes potential protein denaturation.
Reducing Agent (Optional) 1-2 mM TCEPTo reduce disulfide bonds and make cysteines available for alkylation. DTT should be avoided as it

Application of 2-bromo-N-(2,6-dimethylphenyl)acetamide in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)acetamide is a haloacetamide-based alkylating agent utilized in proteomics to covalently modify cysteine residues. This irreversible modification is a critical step in many bottom-up proteomics workflows. By alkylating the thiol group of cysteine residues, the formation of disulfide bonds is prevented, ensuring that proteins remain in a reduced state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2] The stable thioether bond formed allows for the unambiguous identification and quantification of cysteine-containing peptides. This reagent is particularly valuable in quantitative proteomics strategies, including label-free and label-based approaches, as well as in studies aimed at identifying accessible cysteine residues, which can be important for understanding protein structure, function, and drug-target interactions.

Mechanism of Action

The primary mechanism of action for this compound involves the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic carbon of the bromo-acetyl group.[3] The reaction proceeds via an SN2 mechanism, where the deprotonated cysteine (thiolate anion) acts as the nucleophile, attacking the carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent thioether linkage. This modification permanently blocks the cysteine residue, preventing disulfide bond formation and allowing for consistent protein digestion and analysis.

Caption: Cysteine alkylation by this compound.

Quantitative Data Summary

The following tables provide a summary of quantitative data for haloacetamides in comparison to other common alkylating agents. This data is generalized from studies on similar haloacetamides, such as iodoacetamide, and serves as a guide for experimental design.

Table 1: Comparison of Reaction Kinetics and Conditions for Common Alkylating Agents

ParameterHaloacetamides (e.g., Iodoacetamide)Maleimides (e.g., N-ethylmaleimide)
Relative Reaction Rate Moderate to HighHigh
Optimal pH 7.5 - 8.56.5 - 7.5
Primary Target CysteineCysteine
Potential Off-Targets Lysine, Histidine, MethionineLysine, Histidine
Reaction Type Nucleophilic SubstitutionMichael Addition

Table 2: Mass Modification Details for this compound

ParameterValue
Molecular Weight of Reagent 242.14 g/mol
Leaving Group Br (79.90 g/mol )
Mass Added to Cysteine Residue +162.24 Da
Alkylated Residue S-(N-(2,6-dimethylphenyl)acetamido)cysteine

Experimental Protocols

The following protocols are generalized for the use of this compound in a standard bottom-up proteomics workflow. Optimization may be required for specific sample types and experimental goals.

Protocol 1: In-Solution Protein Reduction, Alkylation, and Digestion

This protocol details the steps for preparing a protein sample for mass spectrometry analysis.

Materials:

  • Protein extract

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • This compound

  • Trypsin (proteomics grade)

  • Formic Acid

  • C18 desalting spin column

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 8 M urea in 50 mM NH₄HCO₃.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM from a freshly prepared stock.

    • Incubate at 56°C for 30 minutes.[1]

    • Allow the sample to cool to room temperature.

  • Alkylation of Cysteine Residues:

    • Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Add the alkylating agent to a final concentration of 20-50 mM.[1] The optimal concentration should be determined empirically.

    • Incubate in the dark at room temperature for 60 minutes.[1]

  • Quenching of Excess Alkylating Reagent (Optional):

    • Add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark to quench any unreacted alkylating agent.[1]

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.[1]

  • Proteolytic Digestion:

    • Add proteomics grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.[1]

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.[1]

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.[1]

    • Centrifuge the sample to pellet any insoluble material.

    • Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.[1]

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.[1]

start Protein Sample solubilization Solubilization & Denaturation (8M Urea) start->solubilization reduction Reduction (10mM DTT, 56°C) solubilization->reduction alkylation Alkylation (this compound) reduction->alkylation digestion Proteolytic Digestion (Trypsin, 37°C) alkylation->digestion desalting Peptide Desalting (C18 Column) digestion->desalting ms_analysis LC-MS/MS Analysis desalting->ms_analysis

Caption: Standard bottom-up proteomics workflow.

Protocol 2: In-Gel Protein Digestion

This protocol is for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band

  • Destaining solution (50% acetonitrile, 50 mM NH₄HCO₃)

  • Acetonitrile (ACN)

  • Reduction solution (10 mM DTT in 50 mM NH₄HCO₃)

  • Alkylation solution (55 mM this compound in 50 mM NH₄HCO₃)

  • Trypsin solution (10-20 ng/µL in 50 mM NH₄HCO₃)

  • Extraction buffer (50% ACN, 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel.

    • Destain the gel pieces with destaining solution until the Coomassie blue is removed.

  • Dehydration:

    • Dehydrate the gel pieces with 100% ACN.

  • Reduction:

    • Rehydrate the gel pieces with reduction solution and incubate at 56°C for 45 minutes.

  • Alkylation:

    • Remove the reduction solution and add the alkylation solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Washing and Dehydration:

    • Wash the gel pieces with 50 mM NH₄HCO₃.

    • Dehydrate with 100% ACN.

  • Digestion:

    • Rehydrate the gel pieces with trypsin solution and incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using the extraction buffer.

    • Pool the extracts and dry in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.

Application in Signaling Pathway Analysis

The alkylation of cysteine residues is crucial when studying signaling pathways, as many proteins involved in these pathways contain functionally important cysteine residues that may be subject to post-translational modifications. For example, in redox signaling, the oxidation state of cysteine residues can regulate protein activity. By using an alkylating agent like this compound, researchers can "capture" the reduced state of these cysteines, allowing for their identification and quantification, and providing insights into the redox regulation of signaling pathways.

cluster_0 Redox Signaling Pathway Example ROS Reactive Oxygen Species (ROS) Protein_Reduced Protein (Cys-SH) Reduced/Active ROS->Protein_Reduced Oxidation Protein_Oxidized Protein (Cys-S-S-Cys) Oxidized/Inactive Protein_Reduced->Protein_Oxidized Downstream_Signal Downstream Signaling Protein_Reduced->Downstream_Signal Activates Alkylation Alkylation with This compound Protein_Reduced->Alkylation MS_Analysis Mass Spectrometry Analysis Alkylation->MS_Analysis

Caption: Role of cysteine alkylation in studying redox signaling.

This compound is a valuable tool for proteomics research. Its ability to irreversibly modify cysteine residues ensures proper protein digestion and facilitates accurate protein identification and quantification by mass spectrometry. The protocols and data presented here provide a comprehensive guide for the application of this reagent in various proteomics workflows, from basic protein identification to the detailed analysis of cellular signaling pathways. As with any chemical modification, careful optimization of reaction conditions is essential to ensure high efficiency and minimize off-target effects, leading to high-quality and reproducible data.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using a 2-bromo-N-(2,6-dimethylphenyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-bromo-N-(2,6-dimethylphenyl)acetamide scaffold is a promising starting point for the development of novel enzyme inhibitors. This compound features an electrophilic α-bromoacetamide moiety, which can act as a "warhead" for covalent inhibition by forming a stable bond with nucleophilic amino acid residues, such as cysteine or histidine, within the active site of a target enzyme.[1] The N-(2,6-dimethylphenyl) group can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application notes for utilizing this scaffold in enzyme inhibition assays and drug discovery workflows.

Principle of Covalent Inhibition

Covalent inhibitors typically follow a two-step mechanism. Initially, the inhibitor reversibly binds to the enzyme's active site. Subsequently, a covalent bond is formed between the inhibitor's reactive group and a nucleophilic residue on the enzyme, leading to irreversible or slowly reversible inhibition. This can offer advantages such as increased potency and prolonged duration of action.

Potential Enzyme Targets

The α-bromoacetamide moiety is known to target enzymes with a reactive nucleophile in their active site. Potential enzyme classes for inhibitors based on the this compound scaffold include:

  • Cysteine Proteases: This large family of enzymes, including caspases and cathepsins, plays a crucial role in apoptosis, inflammation, and other cellular processes. Their active site contains a highly reactive cysteine residue.

  • Kinases: Certain kinases possess a cysteine residue in or near the ATP-binding pocket that can be targeted by covalent inhibitors.

  • Deubiquitinating Enzymes (DUBs): Many DUBs are cysteine proteases and are attractive targets in cancer and other diseases.[2]

Data Presentation

The following tables provide a template for presenting quantitative data from enzyme inhibition studies.

Table 1: In Vitro Enzyme Inhibition Data

Compound IDTarget EnzymeIC50 (µM)Ki (µM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)
BDA-1 (Scaffold)Cysteine Protease X15.225.80.003116
BDA-Derivative 1Cysteine Protease X2.85.10.0152941
BDA-Derivative 2Cysteine Protease X0.751.30.02116154
Reference InhibitorCysteine Protease X0.10.180.035194444

BDA: this compound

Table 2: Cellular Activity Data

Compound IDCell LineTarget Engagement (EC50, µM)Cell Viability (CC50, µM)Selectivity Index (CC50/EC50)
BDA-1 (Scaffold)Cancer Cell Line A> 50> 100-
BDA-Derivative 1Cancer Cell Line A12.585.36.8
BDA-Derivative 2Cancer Cell Line A3.178.925.5
Reference InhibitorCancer Cell Line A0.545.290.4

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 2,6-dimethylaniline

  • 2-bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution.

  • Add 2-bromoacetyl bromide (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cysteine Protease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a model cysteine protease.

Materials:

  • Purified cysteine protease

  • Fluorogenic substrate for the target protease

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 88 µL of the enzyme solution (prepared in assay buffer to the desired final concentration).

    • Incubate at room temperature for a defined period (e.g., 15, 30, 60 minutes) to allow for covalent bond formation.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin kinetic monitoring of the fluorescence intensity (e.g., every minute for 30 minutes) using a microplate reader. The excitation and emission wavelengths will depend on the specific substrate used.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

    • For covalent inhibitors, further kinetic studies are required to determine k_inact and K_i values.

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol is used to confirm the covalent binding of the inhibitor to the target enzyme.

Materials:

  • Purified target enzyme

  • Test compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Incubation: Incubate the target enzyme (e.g., 5 µM) with a molar excess of the test compound (e.g., 25 µM) in the incubation buffer for 1-2 hours at room temperature. A control sample with DMSO should be run in parallel.

  • Sample Preparation: Desalt the protein samples to remove excess inhibitor and buffer components using a suitable method like a C4 ZipTip.

  • Mass Spectrometry Analysis:

    • Inject the desalted protein samples into the mass spectrometer.

    • Acquire the mass spectra for both the control and inhibitor-treated samples.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weight of the protein in both samples.

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor fragment that binds covalently confirms adduct formation.

Visualizations

Signaling Pathway

cluster_0 Apoptotic Signaling Pathway Apoptotic Stimulus Apoptotic Stimulus Pro-caspase-9 Pro-caspase-9 Apoptotic Stimulus->Pro-caspase-9 activates Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 cleavage Pro-caspase-3 Pro-caspase-3 Active Caspase-9->Pro-caspase-3 activates Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 cleavage Apoptosis Apoptosis Active Caspase-3->Apoptosis executes Inhibitor 2-bromo-N-(2,6-dimethylphenyl) acetamide Inhibitor Inhibitor->Active Caspase-9 inhibits

Caption: Inhibition of Caspase-9 in the Apoptotic Pathway.

Experimental Workflow

cluster_1 Inhibitor Development Workflow Synthesis Synthesis of This compound Derivatives Primary_Screen Primary Enzyme Inhibition Screen Synthesis->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Covalent_Validation Covalent Adduct Validation (MS) Dose_Response->Covalent_Validation Cellular_Assays Cell-Based Activity Assays Covalent_Validation->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization cluster_2 Structure-Activity Relationship Logic Scaffold 2-bromo-N- (2,6-dimethylphenyl) acetamide Warhead α-bromoacetamide (Covalent Binding) Scaffold->Warhead Phenyl_Ring N-(2,6-dimethylphenyl) (Affinity & Selectivity) Scaffold->Phenyl_Ring Potency Improved Inhibitory Potency Warhead->Potency Phenyl_Ring->Potency

References

Application Notes and Protocols for the Reaction of 2-bromo-N-(2,6-dimethylphenyl)acetamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic substitution of 2-bromo-N-(2,6-dimethylphenyl)acetamide. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably lidocaine and its analogs. The protocols detailed below are based on established synthetic methodologies and provide a starting point for the development of novel derivatives.

Introduction

This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. The electron-withdrawing nature of the adjacent amide carbonyl group activates the α-carbon, making it susceptible to attack by a wide range of nucleophiles. The bromine atom is an excellent leaving group, generally leading to higher reaction rates compared to its chloro-analog. This reactivity makes it a versatile building block in medicinal chemistry and drug discovery for the introduction of diverse functional groups.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion by a nucleophile:

Reaction with Nitrogen Nucleophiles

The reaction of this compound with amine nucleophiles is a cornerstone of the synthesis of local anesthetics like lidocaine.

Quantitative Data Summary
NucleophileSolventBaseTemperature (°C)Reaction TimeYield (%)
DiethylamineTolueneExcess DiethylamineReflux1.5 - 4 hoursHigh (not specified)[1][2]
Various AminesDichloromethaneSat. K₂CO₃Room Temp.3 hours58 - 61[3]
Sodium AzideEthanol/Water-Reflux (80)24 hoursHigh (not specified)[4]
Experimental Protocol: Synthesis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)[1][2]

Materials:

  • This compound

  • Diethylamine (at least 3 molar equivalents)

  • Toluene (anhydrous)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve the this compound in toluene.

  • Add at least three molar equivalents of diethylamine to the flask. The excess diethylamine also acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure generally involves washing the organic layer with water and/or dilute acid to remove excess diethylamine and diethylammonium bromide salt, followed by drying and evaporation of the solvent.

Reaction with Oxygen Nucleophiles

The reaction with oxygen nucleophiles, such as alkoxides or phenoxides, provides access to ether derivatives. These reactions typically require a strong base to deprotonate the oxygen nucleophile.

Quantitative Data Summary
NucleophileSolventBaseTemperature (°C)Reaction TimeYield (%)
Sodium MethoxideMethanol-Reflux1 hour74 - 80[5]
Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-methoxyacetamide

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add the this compound to the sodium methoxide solution.

  • Heat the reaction mixture to reflux with stirring for approximately 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid.

  • The product can be isolated by extraction and purified by recrystallization or chromatography.

Reaction with Sulfur Nucleophiles

Thiolates, being soft and highly potent nucleophiles, react efficiently with this compound to form thioether derivatives.

Quantitative Data Summary
NucleophileSolventBaseTemperature (°C)Reaction TimeYield (%)
Thiol (general)Acetonitrile/Phosphate Buffer (pH 8)-Room Temp.15 minutesHigh (not specified)[6]
Experimental Protocol: General Synthesis of 2-(alkylthio)-N-(2,6-dimethylphenyl)acetamides

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, ethanethiol)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Solvent (e.g., ethanol, acetonitrile, or a biphasic system)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the thiol in the chosen solvent.

  • Add one equivalent of a base to generate the thiolate nucleophile in situ.

  • To this solution, add this compound.

  • Stir the reaction at room temperature or with gentle heating. The high nucleophilicity of thiolates often allows for rapid reaction at ambient temperatures.

  • Monitor the reaction by TLC.

  • Upon completion, the work-up typically involves removing the solvent, partitioning between water and an organic solvent, and washing to remove salts. The product can then be purified by standard methods.

Logical and Experimental Workflows

Signaling Pathway of Local Anesthetics

The products of these reactions, particularly the amine derivatives, often function as local anesthetics by blocking voltage-gated sodium channels in nerve membranes. This prevents the influx of sodium ions, thereby blocking the generation and conduction of nerve impulses perceived as pain.

Signaling_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel No_Impulse Blocked Nerve Impulse (Analgesia) Na_Channel->No_Impulse Prevents Na⁺ influx Anesthetic Lidocaine Analog (e.g., 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) Anesthetic->Na_Channel Binds to and blocks Nerve_Impulse Nerve Impulse (Pain Signal)

Caption: Mechanism of action for lidocaine analogs.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of N-(2,6-dimethylphenyl)acetamide derivatives via nucleophilic substitution.

Experimental_Workflow Start Start Reactants Dissolve this compound and Nucleophile in Solvent Start->Reactants Base Add Base (if required) Reactants->Base Reaction Stir at appropriate Temperature Base->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Purify by Recrystallization or Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End End Characterize->End

Caption: General workflow for synthesis and purification.

Logical Relationship of Reaction Parameters

The success of the substitution reaction is dependent on several interconnected factors. The choice of nucleophile, solvent, and temperature all play a crucial role in determining the reaction rate and yield.

Logical_Relationships Substrate This compound Reaction_Rate Reaction Rate & Yield Substrate->Reaction_Rate Nucleophile Nucleophile (N, O, S) Nucleophile->Reaction_Rate Strength & Concentration Solvent Solvent (Polar Aprotic favored) Solvent->Reaction_Rate Solvation Effects Temperature Temperature Temperature->Reaction_Rate Kinetic Energy

Caption: Key parameters influencing the reaction outcome.

References

Application Notes and Protocols for 2-bromo-N-(2,6-dimethylphenyl)acetamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)acetamide is a versatile organic compound that holds significant potential as a chemical probe in biological research and drug discovery.[1] Its utility stems from the presence of a reactive bromoacetamide group, which can form stable covalent bonds with nucleophilic amino acid residues in proteins, primarily cysteine. This characteristic allows for its use in identifying and characterizing protein targets, mapping binding sites, and serving as a starting point for the development of targeted covalent inhibitors. These application notes provide a comprehensive overview of the principles, experimental protocols, and potential applications of this compound as a chemical probe.

Principle of Action

The primary mechanism through which this compound functions as a chemical probe is through covalent labeling of proteins. The bromoacetamide moiety is an electrophilic "warhead" that reacts with nucleophilic side chains of amino acids such as cysteine, histidine, and lysine. The reaction with the thiol group of cysteine is typically the most rapid and specific, proceeding via an SN2 nucleophilic substitution mechanism to form a stable thioether linkage.[2] This irreversible binding allows for the permanent tagging of target proteins, facilitating their identification and functional characterization.

Data Presentation

While specific quantitative data for the direct interaction of this compound with specific protein targets is not extensively available in public literature, the following table provides a representative summary of typical data that would be generated when characterizing such a chemical probe. The values are hypothetical and serve as a template for data presentation.

ParameterValueTarget Protein(s)Assay ConditionsReference
Molecular Weight 242.12 g/mol N/AN/AN/A
Purity >95%N/AHPLC, NMRN/A
IC50 e.g., 5.2 µMHypothetical Kinase AIn vitro kinase assayHypothetical Study
kinact/KI e.g., 1500 M-1s-1Hypothetical Protease BEnzyme kinetics assayHypothetical Study
Labeling Stoichiometry e.g., 1:1Hypothetical Target CIntact protein mass spectrometryHypothetical Study

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the bromination of N-(2,6-dimethylphenyl)acetamide.[1]

Materials:

  • N-(2,6-dimethylphenyl)acetamide

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,6-dimethylphenyl)acetamide in anhydrous DCM.

  • Add triethylamine or pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromoacetyl bromide in anhydrous DCM to the cooled mixture via a dropping funnel with continuous stirring. Maintain the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Covalent Labeling of a Target Protein

This protocol provides a general procedure for the covalent labeling of a purified protein with this compound.

Materials:

  • Purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for quenching

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Prepare the purified protein at a final concentration of 1-10 µM in the reaction buffer.

  • Add the this compound stock solution to the protein solution to achieve a final concentration typically in a 1 to 10-fold molar excess over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.[2]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Quench the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10 mM to consume any unreacted probe.[3]

  • Analyze the labeling reaction by SDS-PAGE to observe any changes in protein mobility and by mass spectrometry to confirm covalent modification.

Protocol 3: Validation of Covalent Binding by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the covalent binding of the probe to the target protein.

Materials:

  • Labeled protein sample from Protocol 2

  • Unlabeled control protein sample

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Intact Protein Analysis:

    • Desalt the labeled and unlabeled protein samples using a suitable method (e.g., C4 ZipTip).

    • Analyze the samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both samples.

    • A mass increase in the labeled sample corresponding to the molecular weight of the this compound fragment (minus the bromine atom) confirms covalent binding.[4]

  • Peptide Mapping Analysis (to identify the site of modification):

    • Denature, reduce, and alkylate the labeled and unlabeled protein samples.

    • Digest the proteins with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the protein sequence to identify peptides that have been modified by the probe. The fragmentation pattern will reveal the specific amino acid residue that has been labeled.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-(2,6-dimethylphenyl)acetamide N-(2,6-dimethylphenyl)acetamide Acylation Acylation N-(2,6-dimethylphenyl)acetamide->Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Acylation This compound This compound Acylation->this compound

Caption: Synthesis of this compound.

Covalent_Labeling_Workflow Target Protein Target Protein Incubation Incubation Target Protein->Incubation Probe This compound Probe->Incubation Quenching Quenching Incubation->Quenching Labeled Protein Labeled Protein Quenching->Labeled Protein Analysis Analysis Labeled Protein->Analysis

Caption: Covalent labeling of a target protein workflow.

Mechanism_of_Action Probe This compound (Electrophile) Reaction SN2 Reaction Probe->Reaction Protein Target Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Reaction Covalent_Adduct Covalently Modified Protein Reaction->Covalent_Adduct

Caption: Mechanism of covalent protein modification.

References

Application Note: Detection of 2-bromo-N-(2,6-dimethylphenyl)acetamide Protein Adducts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of protein adducts formed by the reactive compound 2-bromo-N-(2,6-dimethylphenyl)acetamide. Covalent modification of proteins by reactive molecules can lead to toxicity and adverse drug reactions.[1][2] The described methodology utilizes a bottom-up proteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of adducted peptides. This protocol is intended for researchers, scientists, and drug development professionals investigating the bioactivation and safety of xenobiotics.

Introduction

This compound is a chemical entity that, due to its reactive bromo-acetamide functional group, has the potential to form covalent adducts with nucleophilic residues of proteins. The identification of such protein adducts is crucial for understanding the mechanisms of toxicity and for the development of safer chemical entities. LC-MS/MS has become the primary tool for the analysis of protein modifications due to its high sensitivity, specificity, and ability to provide structural information.[3][4] This application note outlines a comprehensive workflow, from sample preparation to data analysis, for the successful detection of this compound protein adducts. The general strategy involves the enzymatic digestion of proteins into peptides, followed by chromatographic separation and mass spectrometric analysis to identify peptides with a specific mass shift corresponding to the adduction event.[3]

Experimental Workflow

The overall experimental workflow for the detection of this compound protein adducts is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction (e.g., from cells or tissues) reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation protein_digestion Protein Digestion (e.g., with Trypsin) reduction_alkylation->protein_digestion peptide_cleanup Peptide Clean-up (e.g., SPE) protein_digestion->peptide_cleanup lc_separation LC Separation (Reversed-Phase) peptide_cleanup->lc_separation ms_analysis MS Data Acquisition (DDA or DIA) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation ms_analysis->msms_fragmentation database_search Database Search (Open Modification Search) msms_fragmentation->database_search adduct_identification Adduct Identification & Localization database_search->adduct_identification data_validation Data Validation & Quantification adduct_identification->data_validation

Fig 1. Experimental workflow for adduct detection.

Protocols

Sample Preparation

Proper sample preparation is critical for successful LC-MS/MS analysis.[4][5] The following protocol is a general guideline and may require optimization based on the specific sample type.

Materials:

  • Lysis buffer (e.g., SDT buffer: 4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT)[6]

  • Urea buffer (8 M urea in 100 mM Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Protein Extraction:

    • For cultured cells, wash cell pellets with PBS to remove media components.[5]

    • Lyse cells or homogenize tissues in a suitable lysis buffer (e.g., SDT buffer).[6]

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration using a standard protein assay.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

  • Protein Digestion (Filter-Aided Sample Preparation - FASP): [6]

    • Add the reduced and alkylated protein sample to a 30 kDa molecular weight cut-off filter unit.

    • Centrifuge to remove the buffer.

    • Wash the proteins on the filter with urea buffer.

    • Wash with ammonium bicarbonate buffer (50 mM).

    • Add trypsin in ammonium bicarbonate buffer (enzyme to protein ratio of 1:50 to 1:100).

    • Incubate overnight at 37°C.

    • Collect the peptides by centrifugation.

  • Peptide Clean-up:

    • Acidify the peptide solution with formic acid to a pH of ~2-3.

    • Condition an SPE cartridge with acetonitrile and then equilibrate with 0.1% formic acid in water.

    • Load the acidified peptide sample onto the SPE cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • Gradient: A linear gradient from 2% to 35% B over 60-90 minutes.

  • Flow Rate: 300 nL/min

MS Parameters (Example):

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MS1 Scan Range: m/z 350-1500

  • MS1 Resolution: 60,000 - 120,000

  • Data Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • DDA Settings:

    • TopN: 10-20 most intense precursor ions selected for fragmentation.

    • Isolation Window: 1.2-2.0 m/z

    • Collision Energy: Normalized collision energy (NCE) of 27-30%

    • Dynamic Exclusion: 30-45 seconds

  • MS/MS Resolution: 15,000 - 30,000

Data Analysis

The identification of protein adducts requires specialized data analysis strategies, such as open modification searching.[1]

data_analysis_logic cluster_search Database Search cluster_identification Adduct Identification cluster_validation Validation & Quantification raw_data Raw MS/MS Data open_search Open Modification Search (e.g., MaxQuant, MSFragger) raw_data->open_search database Protein Sequence Database database->open_search mass_shift Identify Peptides with Mass Shift (Δm = 212.08 Da) open_search->mass_shift localization Localize Modification Site mass_shift->localization manual_validation Manual Spectral Validation localization->manual_validation quantification Label-Free Quantification manual_validation->quantification

Fig 2. Data analysis workflow for adduct identification.

Procedure:

  • Database Searching:

    • Utilize an open modification search algorithm to identify peptides with unexpected mass modifications.[1]

    • The mass of the this compound adduct is calculated as follows:

      • Molecular formula of this compound: C10H12BrNO

      • Monoisotopic mass: 241.0153 Da

      • The modification results from the loss of HBr during covalent bond formation. Therefore, the mass shift (Δm) on the protein will be the mass of the acetamide minus the mass of H.

      • Mass of the adduct moiety: C10H11NO = 241.0153 - 79.904 (Br) - 1.0078 (H) = 161.0837 Da.

      • However, a more likely reaction is the displacement of Bromine by a nucleophilic amino acid residue (e.g., Cys, His, Lys). In this case the mass shift would be the mass of the N-(2,6-dimethylphenyl)acetamide moiety.

      • Mass of N-(2,6-dimethylphenyl)acetamide moiety: C10H12NO = 162.0919 Da. Let's assume the reaction is a nucleophilic substitution of the bromine. The mass of the added moiety is C10H12NO = 162.09 Da.

    • Search parameters should include:

      • Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the custom mass shift of the adduct.

      • Fixed modifications: Carbamidomethyl (C).

      • Enzyme: Trypsin/P.

      • Precursor and fragment mass tolerances appropriate for the instrument used.

  • Adduct Identification and Localization:

    • Filter the search results to identify peptides with the specific mass shift corresponding to the this compound adduct.

    • Manually inspect the MS/MS spectra of candidate adducted peptides to confirm the sequence and the localization of the modification on a specific amino acid residue. Look for fragment ions (b- and y-ions) that contain the mass shift.

  • Data Validation and Quantification:

    • Compare the results from treated samples with control (untreated) samples to identify adducts that are specific to the treatment.

    • Perform label-free quantification (LFQ) to determine the relative abundance of the adducted peptides.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from the LC-MS/MS analysis.

Table 1: Identified Protein Adducts of this compound

Protein AccessionGene NamePeptide SequenceModified ResiduePrecursor m/zMass Error (ppm)Localization Score
Example: P02768ALBSLGK(adduct)VGTRKXXX.XXXX< 5> 0.75
.....................

Table 2: Relative Quantification of Adducted Peptides

Peptide SequenceControl IntensityTreated IntensityFold Changep-value
SLGK(adduct)VGTRNot Detected1.23E+07N/A< 0.01
...............

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and characterization of protein adducts of this compound using LC-MS/MS. The described workflow, from sample preparation to data analysis, offers a robust methodology for researchers in toxicology and drug development to investigate the covalent binding of reactive compounds to proteins. The successful application of this protocol will aid in understanding the mechanisms of chemical-induced toxicity and in the design of safer molecules.

References

Application Notes and Protocols for the Synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide and its derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

Introduction

The N-(2,6-dimethylphenyl)acetamide core is a privileged structure in drug discovery, with several derivatives demonstrating a range of biological activities. The introduction of a bromine atom at the alpha-position of the acetyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for biological screening. This versatility makes this compound a key intermediate in the synthesis of novel therapeutic agents.

Synthetic Workflow

The general synthesis of this compound derivatives commences with the acylation of 2,6-dimethylaniline with bromoacetyl bromide. The resulting this compound can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups at the alpha-position.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_derivatization Derivatization Aniline 2,6-Dimethylaniline Intermediate This compound Aniline->Intermediate Acylation Bromoacetyl Bromoacetyl Bromide Bromoacetyl->Intermediate Derivatives Diverse Derivatives (e.g., amines, thiols, azides) Intermediate->Derivatives Nucleophilic Substitution

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol describes the synthesis of the core intermediate, this compound, through the acylation of 2,6-dimethylaniline.

Materials:

  • 2,6-Dimethylaniline

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Synthesis of 2-amino-N-(2,6-dimethylphenyl)acetamide Derivatives (Derivatization)

This protocol outlines a general procedure for the derivatization of the core intermediate by nucleophilic substitution with various amines.

Materials:

  • This compound (from Protocol 1)

  • Desired primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (or a suitable temperature for the specific amine) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it off and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-N-(2,6-dimethylphenyl)acetamide derivative.

Biological Activities and Quantitative Data

Derivatives of the N-(2,6-dimethylphenyl)acetamide scaffold have been investigated for various biological activities. The following tables summarize some of the reported quantitative data for related acetamide derivatives.

Table 1: Anti-inflammatory Activity of Acetamide Derivatives

CompoundTargetIC₅₀ (µM)Reference Cell Line/Assay
Indomethacin Amide Derivative 19 COX-20.06Ovine COX-2
Meclofenamic Acid Amide Derivative 25 COX-20.2Ovine COX-2
Meclofenamic Acid Amide Derivative 31 COX-20.12Ovine COX-2

Table 2: Anticancer Activity of Acetamide Derivatives

CompoundCell LineIC₅₀ (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC3 (Prostate)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate)80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast)100

Table 3: Antimicrobial Activity of Acetamide Derivatives

CompoundOrganismMIC (µg/mL)
Benzimidazole-based acetamides (2b-2g) Pseudomonas aeruginosa125
2-Mercaptobenzothiazole acetamide (2b) Bacillus subtilis< Levofloxacin
2-Mercaptobenzothiazole acetamide (2i) Staphylococcus aureus= Levofloxacin

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many N-phenylacetamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Inhibition of COX-2 reduces the production of prostaglandins, key mediators of inflammation, pain, and fever. Some acetamide derivatives may also modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Signaling_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_pathway Cellular Signaling cluster_inhibitor Inhibition by Acetamide Derivatives cluster_response Biological Response Stimuli Stimuli IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB COX2_Induction COX-2 Gene Transcription NFkB->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Translation Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Arachidonic Acid Conversion Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-bromo-N-(2,6-dimethylphenyl) acetamide Derivatives Inhibitor->IKK Potential Inhibition Inhibitor->COX2_Enzyme Inhibition

Caption: Proposed anti-inflammatory signaling pathway inhibited by acetamide derivatives.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study on a homologous series of this compound derivatives is not yet available in the public domain, general trends can be inferred from the broader class of acetamide compounds:

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly influence biological activity. The 2,6-dimethyl substitution pattern is often associated with potent activity in various therapeutic areas.

  • The acetamide linker: The acetamide moiety is a key structural feature, often involved in hydrogen bonding interactions with biological targets.

  • The alpha-substituent: The group introduced at the alpha-position of the acetamide is crucial for modulating potency and selectivity. The introduction of various amine, thiol, or other nucleophilic moieties can drastically alter the pharmacological profile of the parent compound.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel drug candidates. The synthetic protocols provided herein are robust and can be adapted for the generation of diverse libraries of derivatives. The compiled biological data, although from a broader class of acetamides, highlights the potential of these compounds in anti-inflammatory, anticancer, and antimicrobial research. Further systematic evaluation of a focused library of this compound derivatives is warranted to elucidate detailed structure-activity relationships and identify lead compounds for further development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-(2,6-dimethylphenyl)acetamide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing labeling reactions with 2-bromo-N-(2,6-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound labeling?

This compound is an electrophilic reagent that covalently labels proteins, primarily targeting nucleophilic amino acid residues. The reactive bromoacetamide group serves as a warhead, forming a stable covalent bond with residues like cysteine through an alkylation reaction.[1] The primary mechanism involves the alkylation of the thiol group of cysteine residues, which are highly nucleophilic at physiological pH.[1] The reaction follows an SN2 mechanism, resulting in a stable thioether bond and the release of a bromide ion.[1] While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and methionine can also be labeled, though typically with lower reactivity.[1]

Q2: What are the critical parameters to consider when optimizing my labeling reaction?

Several factors influence the efficiency of a labeling reaction. Key parameters to optimize include pH, temperature, and the molar ratio of the labeling reagent to the protein.[2]

  • pH: The efficiency of labeling cysteine residues with haloacetamides like this compound increases with pH.[2] This is because a higher pH favors the more reactive thiolate anion.[2] A common starting point is a pH between 7.5 and 8.5.[2]

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, it's crucial to consider the thermal stability of your target protein, as higher temperatures can lead to denaturation.[2] Reactions are often performed at room temperature or 37°C.[1]

  • Reagent Concentration: A 10-fold molar excess of the labeling reagent over the protein is a typical starting point for haloacetamide reactions.[2] However, higher concentrations can increase the risk of off-target modifications.[2]

Q3: How can I confirm that my protein is successfully labeled?

Mass spectrometry is a definitive method to confirm covalent labeling and identify the specific amino acid residues that have been modified.[1][3]

  • Intact Protein Analysis: By analyzing the labeled protein with LC-MS, you can detect a mass increase corresponding to the addition of the this compound moiety (minus the mass of HBr). This confirms covalent modification and can provide information on the labeling stoichiometry.[1]

  • Peptide Mapping: For more detailed analysis, the labeled protein can be digested into smaller peptides using a protease like trypsin. Subsequent analysis by LC-MS/MS can pinpoint the exact site of modification.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Suboptimal pH.Optimize the reaction buffer pH. For cysteine labeling with haloacetamides, a pH range of 7.5-8.5 is generally recommended to favor the more reactive thiolate anion.
Low reagent concentration.Increase the molar excess of this compound to the protein. A 10-fold molar excess is a common starting point, but this can be increased.[2]
Short incubation time or low temperature.Increase the incubation time (e.g., from 1 hour to 2-4 hours) or the reaction temperature (e.g., from room temperature to 37°C), ensuring the protein remains stable under these conditions.[1]
Presence of thiol-containing reducing agents.Ensure that reducing agents like DTT or β-mercaptoethanol, which contain free thiols, are not present in the reaction buffer as they will compete for the labeling reagent. TCEP is a compatible alternative.[2]
Non-specific Labeling or Protein Aggregation High reagent concentration.Reduce the molar excess of the labeling reagent. High concentrations can lead to off-target modifications of other nucleophilic residues.[2]
High pH.While a higher pH increases cysteine reactivity, it can also promote the reactivity of other nucleophilic residues like lysine. Consider performing the reaction at a more neutral pH to increase specificity.[2]
Prolonged incubation time or high temperature.Reduce the incubation time and/or temperature to minimize the chances of side reactions and protein denaturation, which can lead to aggregation.[2]
Presence of unreacted labeling reagent in the final sample.Ensure complete quenching of the reaction and subsequent removal of excess reagent. Unreacted 2-bromoacetamide can continue to react with the protein, leading to aggregation.
Difficulty Removing Excess Reagent Inefficient purification method.Utilize effective methods for removing small molecules from protein samples such as size exclusion chromatography (SEC), dialysis, or acetone precipitation.[4] SEC is often preferred for its efficiency and speed.

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for labeling a purified protein in solution with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C to minimize freeze-thaw cycles.[1]

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[2] If targeting cysteine residues that may be involved in disulfide bonds, pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the TCEP.[2]

  • Labeling Reaction: Add the stock solution of this compound to the protein solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).[1][2] Ensure the final concentration of DMSO is below 5% (v/v) to avoid protein denaturation.[1]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1] The optimal time should be determined empirically. Protect the reaction from light.[5]

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-100 mM to consume any unreacted labeling reagent.[1] Incubate for 15-30 minutes at room temperature.[2][5]

  • Purification: Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (using a desalting column) or dialysis.

  • Analysis: Confirm labeling by mass spectrometry.[1]

Quantitative Data Summary: Factors Influencing Labeling Efficiency

The following table summarizes key parameters that influence the efficiency of labeling with haloacetamide reagents.

ParameterConditionImpact on Labeling EfficiencyReference
pH 7.5 - 8.5Optimal for cysteine labeling as it favors the more reactive thiolate anion.[2]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate but risk protein denaturation.[1][2]
Reagent Concentration (Molar Excess) 10-fold over proteinA common starting point; higher concentrations can improve efficiency but may lead to off-target modifications.[2]
Incubation Time 1 - 4 hoursLonger incubation can increase labeling, but should be optimized to avoid side reactions.[1]
Reducing Agents TCEPCompatible for reducing disulfide bonds prior to labeling.[2]
DTT, β-mercaptoethanolIncompatible during the labeling reaction as they contain free thiols that will react with the bromoacetamide.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (1-10 mg/mL) labeling Labeling Reaction (10x molar excess, RT-37°C, 1-4h) protein_prep->labeling reagent_prep Reagent Preparation (10-100 mM in DMSO) reagent_prep->labeling quenching Quenching (DTT or L-cysteine) labeling->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH optimal (7.5-8.5)? start->check_ph Yes check_reagent Is reagent concentration sufficient? check_ph->check_reagent Yes adjust_ph Adjust pH check_ph->adjust_ph No check_conditions Are incubation time/temp adequate? check_reagent->check_conditions Yes increase_reagent Increase molar excess check_reagent->increase_reagent No check_reducing_agent Is a compatible reducing agent used? check_conditions->check_reducing_agent Yes optimize_conditions Increase time/temperature check_conditions->optimize_conditions No use_tcep Use TCEP if reduction is needed check_reducing_agent->use_tcep No success Labeling Optimized check_reducing_agent->success Yes adjust_ph->check_reagent increase_reagent->check_conditions optimize_conditions->check_reducing_agent use_tcep->success

Caption: Troubleshooting logic for low labeling efficiency.

References

troubleshooting off-target effects of 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-bromo-N-(2,6-dimethylphenyl)acetamide. This resource is designed to assist in troubleshooting potential off-target effects and unexpected experimental outcomes. The information provided is based on the chemical properties of the molecule and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

Currently, there is no single, well-defined on-target mechanism of action for this compound in the public domain. It is often used as a chemical intermediate in synthesis. However, its structural features suggest several potential biological activities.

Q2: My experimental results are inconsistent or show unexpected cytotoxicity. What could be the cause?

Unexpected results can stem from several properties of this compound:

  • High Reactivity: The α-bromoacetamide moiety is an electrophile that can covalently react with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1][2] This can lead to non-specific protein modification and general cytotoxicity.

  • Off-Target Pharmacology: Structurally similar molecules are known to interact with specific protein classes. The most likely off-target candidates for this compound are voltage-gated ion channels and protein kinases.

Q3: What are the most probable off-target effects I should investigate?

Based on the pharmacology of analogous compounds, the primary off-target effects to consider are:

  • Modulation of Voltage-Gated Ion Channels: The chloro-analog of this compound is a precursor to lidocaine, a known sodium channel blocker.[3] Furthermore, the simpler N-bromoacetamide has been demonstrated to affect both sodium and potassium channel inactivation.[4] Therefore, unexpected effects on cellular excitability or membrane potential are plausible.

  • Inhibition of Protein Kinases: Phenylacetamide derivatives have been identified as scaffolds for kinase inhibitors. Unintended inhibition of key cellular kinases could lead to a wide range of phenotypic effects, including altered cell signaling, proliferation, or viability.

  • General Cytotoxicity: Non-specific covalent binding to essential cellular proteins can disrupt their function and lead to cell death, which may not be related to a specific signaling pathway.[1]

Q4: How can I distinguish between a specific off-target effect and general cytotoxicity?

To differentiate between these possibilities, you can perform a series of tiered assays. Start with a general cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which the compound is toxic. Then, at sub-toxic concentrations, perform more specific functional assays, such as electrophysiology to assess ion channel activity or a kinase activity assay. A specific off-target effect should be observable at concentrations well below those that induce broad cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability or Proliferation

If you observe significant cytotoxicity at your desired experimental concentration, it is crucial to determine the underlying cause.

Possible Cause & Troubleshooting Workflow

G start Unexpected Cytotoxicity Observed exp_mtt Perform a dose-response MTT assay to determine CC50. start->exp_mtt q1 Is the cytotoxicity observed at a low nanomolar range? pathway Possible specific pathway inhibition (e.g., critical kinase). q1->pathway Yes nonspecific Likely non-specific toxicity due to covalent reactivity. q1->nonspecific No (micromolar range) exp_kinase Screen against a kinase panel at a sub-toxic concentration. pathway->exp_kinase exp_caspase Conduct a caspase activation assay to check for apoptosis. nonspecific->exp_caspase exp_mtt->q1

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Recommended Actions:

  • Determine the Cytotoxic Concentration 50 (CC50): Perform a dose-response curve using a cell viability assay like the MTT assay to quantify the concentration at which the compound is toxic to your cells.

  • Assess for Apoptosis: Use a caspase-Glo or similar assay to determine if cell death is occurring through apoptosis, which might suggest the involvement of specific signaling pathways.

  • Consider Kinase Profiling: If cytotoxicity occurs at low concentrations, consider screening the compound against a panel of kinases to identify potential specific targets.

Issue 2: Unexplained Changes in Cellular Excitability or Ion Homeostasis

If your experiments involve excitable cells (e.g., neurons, cardiomyocytes) and you observe changes in firing rates, action potential duration, or intracellular ion concentrations, off-target ion channel modulation is a likely cause.

Possible Cause & Troubleshooting Workflow

G start Unexpected Electrophysiological Effects q1 Does the compound alter the action potential waveform? start->q1 na_channel Potential Sodium (NaV) Channel Blockade q1->na_channel Reduced upstroke velocity k_channel Potential Potassium (KV) Channel Modulation q1->k_channel Prolonged repolarization exp_patch_na Perform whole-cell voltage-clamp to isolate and measure NaV currents. na_channel->exp_patch_na exp_patch_k Isolate and measure KV currents, focusing on inactivation kinetics. k_channel->exp_patch_k

Caption: Troubleshooting workflow for electrophysiological effects.

Recommended Actions:

  • Perform Patch-Clamp Electrophysiology: This is the gold-standard method to directly assess the effect of your compound on specific ion channels.[5]

  • Isolate Currents: Use specific voltage protocols and pharmacological blockers to isolate currents from different ion channel families (e.g., use tetrodotoxin to confirm the involvement of voltage-gated sodium channels).

  • Analyze Gating Parameters: Investigate how the compound affects channel activation, inactivation, and recovery from inactivation to understand the mechanism of action.

Quantitative Data from Structurally Related Compounds

While a comprehensive selectivity profile for this compound is not publicly available, the following tables provide data for related compounds to illustrate potential potencies.

Table 1: IC50 Values of Lidocaine (a Chloro-Analog Product) on Voltage-Gated Sodium Channels

Channel SubtypeIC50 (µM)Cell TypeReference
hNaV1.7100HEK293[6]
hNaV1.5>300HEK293[7]

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives on Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the CC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis

This protocol allows for the direct measurement of voltage-gated sodium currents.[5][11]

Materials:

  • Cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with NaV1.7)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Methodology:

  • Cell Plating: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Pulling: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at -100 mV. Apply depolarizing steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the peak sodium current at each concentration.

  • Data Analysis: Plot the normalized current against the compound concentration to determine the IC50 for channel block.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13]

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer

  • 384-well plates

  • Plate-reading luminometer

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and this compound at various concentrations in kinase buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NaV Voltage-Gated Sodium Channel Depolarization Membrane Depolarization NaV->Depolarization Na+ influx RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK Autophosphorylation Kinase_Cascade Kinase Cascade (e.g., RAS/MAPK) pRTK->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Compound This compound Compound->NaV Inhibition? Compound->RTK Inhibition?

Caption: Potential off-target signaling pathways for the compound.

References

Technical Support Center: Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The primary challenge is the N-acylation of 2,6-dimethylaniline, which is a sterically hindered aniline. The two methyl groups in the ortho positions physically obstruct the amino group, reducing its nucleophilicity and making it less reactive towards the acylating agent, bromoacetyl bromide.[1][2] This steric hindrance can lead to slow reaction rates and low yields if conditions are not optimized.[1]

Q2: Why are anhydrous conditions so critical for this reaction?

Anhydrous (dry) conditions are essential because the acylating agent, bromoacetyl bromide, is highly reactive and extremely sensitive to moisture.[3] If water is present in the reaction solvent, glassware, or starting materials, the bromoacetyl bromide will readily hydrolyze to form bromoacetic acid and hydrogen bromide.[4] This side reaction consumes the acylating agent, reducing the yield of the desired product and introducing impurities that can complicate purification.

Q3: What are the main side products I should be aware of?

The most common side products include:

  • Bromoacetic acid: Formed from the hydrolysis of bromoacetyl bromide.

  • Unreacted 2,6-dimethylaniline: Due to incomplete reaction caused by steric hindrance or insufficient acylating agent.[1]

  • Diacylated aniline: While less common with highly hindered anilines, it can occur if forcing conditions or a large excess of the acylating agent are used.[1]

  • Oxidation products: Anilines can be susceptible to oxidation, which may result in colored impurities, especially if the starting material is old or has been improperly stored.[5]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate alongside the starting materials (2,6-dimethylaniline and bromoacetyl bromide), you can observe the disappearance of the starting aniline spot and the appearance of a new spot corresponding to the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yields are a frequent issue in this synthesis. The following guide provides a systematic approach to troubleshooting.

Potential Cause Recommended Solution Explanation
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Handle bromoacetyl bromide under an inert atmosphere (e.g., nitrogen or argon).[6][7]Bromoacetyl bromide reacts violently with water, leading to its decomposition and loss of reagent.[3][4]
Reduced Nucleophilicity of Aniline The reaction is often performed at low temperatures (0-5 °C) to control the reactivity of bromoacetyl bromide.[7] However, if the reaction is too slow, allowing it to warm to room temperature after the initial addition may be necessary.[7]The steric hindrance of 2,6-dimethylaniline slows the reaction. While low temperature is needed initially, a slightly higher temperature may be required to drive the reaction to completion.[2]
Insufficient Reagent Stoichiometry Use a slight excess (e.g., 1.1 to 1.2 equivalents) of bromoacetyl bromide to help drive the reaction to completion. Avoid a large excess to minimize diacylation.[1]An excess of the acylating agent can compensate for the low reactivity of the hindered aniline.
Inefficient Acid Scavenging Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. The base will neutralize the hydrogen bromide (HBr) generated during the reaction.[7][8]The HBr byproduct can protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction. A base removes the HBr, allowing the reaction to proceed.[8]
Problem 2: Product is Impure or Difficult to Purify
Potential Cause Recommended Solution Explanation
Unreacted Starting Materials During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2,6-dimethylaniline and other basic impurities.[7]The basic aniline will be protonated by the acid and move into the aqueous layer, separating it from the neutral amide product.
Acidic Impurities Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted bromoacetyl bromide (as bromoacetic acid) and any HBr.[7]The bicarbonate solution will neutralize and extract acidic byproducts into the aqueous layer.
Colored Impurities Purify the 2,6-dimethylaniline starting material by distillation under reduced pressure before use if it appears dark or discolored.[5]Anilines can oxidize over time, leading to colored impurities that carry through to the final product.[5]
Product Still Impure After Workup Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes.[7]Recrystallization is an effective method for removing small amounts of remaining impurities to yield a pure, crystalline product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard N-acylation procedures for hindered anilines.[1][7]

Materials:

  • 2,6-Dimethylaniline

  • Bromoacetyl bromide

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.[7]

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 30-60 minutes with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm slowly to room temperature. Monitor the reaction's completion using TLC (typically 2-4 hours).[7]

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

  • Purification: Purify the crude solid by recrystallization from ethanol to yield pure this compound as a crystalline solid.[7]

Visualizations

Synthesis Pathway and Side Reactions

The following diagram illustrates the main synthetic route and potential side reactions that can lower the yield.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Desired Product cluster_side Side Products Aniline 2,6-Dimethylaniline Product This compound Aniline->Product Protonated Anilinium Salt (Unreactive) Aniline->Protonated + HBr (Byproduct) AcylBromide Bromoacetyl Bromide AcylBromide->Product + Pyridine + Anhydrous DCM Hydrolysis Bromoacetic Acid AcylBromide->Hydrolysis + H₂O (Trace) Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Check_Reagents Are reagents (aniline, solvent) pure/dry? Check_Moisture->Check_Reagents Yes Sol_Dry Solution: Use oven-dried glassware, anhydrous solvents. Check_Moisture->Sol_Dry No Check_Stoichiometry Was a slight excess of acylating agent used? Check_Reagents->Check_Stoichiometry Yes Sol_Purify Solution: Purify/distill starting materials before use. Check_Reagents->Sol_Purify No Check_Base Was an acid scavenger (e.g., Pyridine) used? Check_Stoichiometry->Check_Base Yes Sol_Stoichiometry Solution: Use 1.1-1.2 eq. of bromoacetyl bromide. Check_Stoichiometry->Sol_Stoichiometry No Sol_Base Solution: Add 1.1 eq. of Pyridine or Triethylamine. Check_Base->Sol_Base No End Yield Improved Check_Base->End Yes Sol_Dry->End Sol_Purify->End Sol_Stoichiometry->End Sol_Base->End

References

Technical Support Center: Quenching Unreacted 2-Bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted 2-bromo-N-(2,6-dimethylphenyl)acetamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: this compound is an alkylating agent. The presence of the bromine atom alpha to the carbonyl group makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[1] Leaving it unreacted in your mixture can lead to side reactions with nucleophilic reagents or solvents during work-up and purification, potentially forming impurities that are difficult to separate from the desired product. It is also a hazardous substance, and quenching it converts it to a less reactive and safer compound for disposal.

Q2: What are the common types of quenching agents for this compound?

A2: The most common quenching agents are nucleophiles that can react with the electrophilic carbon of the bromoacetamide. These include:

  • Thiol-based reagents: Sodium thiosulfate is a gentle reducing agent and an effective quencher for halogenated compounds.

  • Sulfite-based reagents: Sodium sulfite and sodium bisulfite are good alternatives to thiosulfate.

  • Amines: Secondary amines like diethylamine or morpholine are effective as they readily react to form a stable tertiary amine.

  • Water/Aqueous Base: While hydrolysis can occur, it is often slow. Using a mild aqueous base like sodium bicarbonate can help to neutralize any acidic byproducts.

Q3: How do I choose the right quenching agent for my experiment?

A3: The choice of quenching agent depends on several factors:

  • Compatibility with your product: The quenching agent should not react with your desired product or any other components in the reaction mixture.

  • Reaction conditions: Consider the pH and temperature of your reaction. For instance, if your product is acid-sensitive, using a basic quenching agent might be beneficial.

  • Work-up procedure: Choose a quenching agent that results in byproducts that are easily separated from your product (e.g., water-soluble byproducts for an organic-soluble product).

Q4: What are the signs of a successful quenching reaction?

A4: A successful quenching can be confirmed by:

  • TLC analysis: The spot corresponding to this compound should disappear.

  • LC-MS analysis: The peak corresponding to the mass of the starting material should be absent in the quenched reaction mixture.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Incomplete Quenching (Starting material still visible by TLC/LC-MS) Insufficient amount of quenching agent.Add an additional portion of the quenching agent and continue to monitor the reaction.
Low reaction temperature leading to slow kinetics.Allow the reaction mixture to warm to room temperature, or gently warm it if the product is stable at higher temperatures.
Poor mixing of a biphasic system.Increase the stirring speed to ensure good contact between the organic and aqueous layers.
Formation of Unexpected Byproducts The quenching agent is reacting with the desired product.Choose a milder or more selective quenching agent. For example, if using an amine causes side reactions, switch to sodium thiosulfate.
The product is unstable under the quenching conditions (e.g., pH change).Buffer the reaction mixture or choose a quenching agent that works under neutral conditions.
Difficulty in Separating Quenched Byproducts The byproduct has similar solubility to the desired product.If using an amine quencher, the resulting amino-acetamide may be organic soluble. In such cases, an acidic wash can protonate the newly formed tertiary amine, making it water-soluble and easier to remove.

Quantitative Data Summary

The following table provides a summary of typical conditions for quenching unreacted this compound. Note that the optimal conditions may vary depending on the specific reaction scale and concentration of the unreacted starting material. It is always recommended to monitor the quenching process by TLC or LC-MS.

Quenching AgentMolar Equivalents (relative to unreacted starting material)Concentration of Quenching SolutionTemperature (°C)Typical Reaction Time
Sodium Thiosulfate 1.5 - 2.010% (w/v) aqueous solution0 - 2515 - 30 minutes
Sodium Sulfite 1.5 - 2.010% (w/v) aqueous solution0 - 2515 - 30 minutes
Diethylamine 2.0 - 3.0Neat or in an appropriate solvent0 - 2530 - 60 minutes

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Quenching Procedure: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add the 10% sodium thiosulfate solution (1.5-2.0 equivalents based on the estimated amount of unreacted starting material) to the reaction mixture with vigorous stirring. c. Allow the mixture to stir at 0-25 °C for 15-30 minutes. d. Monitor the disappearance of the this compound by TLC or LC-MS. e. Proceed with the standard aqueous work-up.

Protocol 2: Quenching with Aqueous Sodium Sulfite

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite by dissolving 10 g of sodium sulfite in 90 mL of deionized water.

  • Quenching Procedure: a. Cool the reaction mixture to 0 °C. b. Slowly add the 10% sodium sulfite solution (1.5-2.0 equivalents) with vigorous stirring. c. Stir the mixture for 15-30 minutes at 0-25 °C. d. Confirm the absence of the starting material by an appropriate analytical method. e. Proceed with the aqueous work-up.

Protocol 3: Quenching with Diethylamine

  • Quenching Procedure: a. Cool the reaction mixture to 0 °C. b. Slowly add diethylamine (2.0-3.0 equivalents) to the reaction mixture. This can be done neat or as a solution in the reaction solvent. c. Stir the mixture at 0-25 °C for 30-60 minutes. d. Monitor the reaction progress until the starting material is consumed. e. During work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the excess diethylamine and the diethylamino-acetamide byproduct as their water-soluble ammonium salts.

Workflow and Pathway Diagrams

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_monitoring Monitoring cluster_workup Work-up start Reaction Completion cool_reaction Cool Reaction Mixture to 0 °C start->cool_reaction prepare_quench Prepare Quenching Solution add_quench Slowly Add Quenching Agent prepare_quench->add_quench cool_reaction->add_quench stir Stir for Recommended Time add_quench->stir monitor Monitor by TLC/LC-MS stir->monitor complete Quenching Complete monitor->complete Yes incomplete Incomplete monitor->incomplete No workup Proceed with Aqueous Work-up complete->workup incomplete->add_quench Add more quenching agent end Product Isolation workup->end

Caption: Experimental workflow for quenching unreacted this compound.

Quenching_Pathway reactant This compound (Electrophile) product Quenched Adduct (Non-reactive) reactant->product SN2 Reaction quencher Nucleophilic Quenching Agent (e.g., Na2S2O3, R2NH) quencher->product byproduct Byproduct (e.g., NaBr)

Caption: Signaling pathway illustrating the nucleophilic quenching of the electrophilic bromoacetamide.

References

minimizing non-specific binding of 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of 2-bromo-N-(2,6-dimethylphenyl)acetamide. Given its nature as a reactive alkylating agent, non-specific binding primarily occurs through covalent modification of macromolecules. This guide offers troubleshooting strategies and detailed protocols to enhance the specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a chemical compound often used as a reactive intermediate in organic synthesis. It contains a bromoacetyl group, which is a reactive electrophile. This group can react with nucleophilic residues on proteins and other macromolecules, such as the thiol group of cysteine or the amino group of lysine. This process, known as alkylation, can lead to the formation of stable, irreversible covalent bonds.

Non-specific binding becomes a significant issue when this compound is used in biological assays. It can covalently modify off-target proteins, leading to high background signals, false positives, and misinterpretation of experimental results. The primary mechanism of this non-specific binding is this covalent reactivity.

Q2: How does the alkylating nature of this compound affect strategies to reduce non-specific binding?

Unlike the reversible non-specific binding often encountered in immunoassays, the covalent binding caused by this compound is largely irreversible. Therefore, strategies must focus on preventing this covalent modification from occurring with off-target molecules. This can be achieved by:

  • Quenching excess reactive compound: Using scavenging agents to neutralize the reactive bromoacetyl group.

  • Protecting macromolecules: Including blocking agents that can preferentially react with the compound or physically shield non-target proteins.

  • Optimizing reaction conditions: Adjusting parameters like concentration, incubation time, and temperature to favor specific binding over non-specific reactions.

Q3: What are the most common causes of high background signals when using this compound?

High background is typically a result of widespread, non-specific covalent modification of proteins in the assay. The main contributing factors are:

  • Excessive concentration of the compound: Using a higher concentration than necessary for the intended specific interaction increases the likelihood of off-target reactions.

  • Prolonged incubation times: Longer exposure allows more time for the compound to react non-specifically.

  • Suboptimal buffer conditions: The pH and composition of the buffer can influence the reactivity of both the compound and the target molecules.

  • Insufficient blocking: Failure to adequately block non-specific binding sites on surfaces and macromolecules.

  • Presence of highly reactive nucleophiles: Some biological samples may contain an abundance of molecules with reactive thiol groups, leading to high background.

Troubleshooting Guides

Issue 1: High Background Signal in an In-Vitro Binding Assay

dot graph High_Background_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="High Background Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Concentration [label="Reduce Compound\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Shorten Incubation\nTime & Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Scavengers [label="Add Scavenging Agents\n(e.g., DTT, GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Optimize Blocking\n(e.g., increase BSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Improve Wash Steps", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Further_Opt [label="Further Optimization\nNeeded", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Concentration [label="Initial Step"]; Concentration -> Incubation [label="If persists"]; Incubation -> Scavengers [label="If persists"]; Scavengers -> Blocking [label="If persists"]; Blocking -> Washing [label="If persists"];

Concentration -> Resolved [label="Success"]; Incubation -> Resolved [label="Success"]; Scavengers -> Resolved [label="Success"]; Blocking -> Resolved [label="Success"]; Washing -> Resolved [label="Success"];

Washing -> Further_Opt [label="If persists"]; } dot Caption: Troubleshooting workflow for high background signals.

Potential Cause Troubleshooting Step Rationale
Compound concentration too high Titrate the compound to the lowest effective concentration.Reduces the probability of off-target covalent modifications.
Incubation time is too long Perform a time-course experiment to determine the optimal incubation time.Minimizes the window for non-specific reactions to occur.
Suboptimal temperature Lower the incubation temperature (e.g., from 37°C to room temperature or 4°C).Reduces the rate of chemical reactions, potentially favoring specific binding over non-specific alkylation.
Unreacted compound Add a quenching/scavenging agent to the buffer.Neutralizes the reactive bromoacetyl group, preventing it from reacting with non-target molecules.[1]
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.BSA provides alternative nucleophilic sites that can react with the compound, effectively acting as a scavenger.[1]
Inefficient washing Increase the number and duration of wash steps.Removes unbound and non-specifically bound compound.[2][3]
Issue 2: Poor Reproducibility Between Experiments

dot graph Reproducibility_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Poor Reproducibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="Standardize Reagent\nPreparation & Storage", fillcolor="#FBBC05", fontcolor="#202124"]; Protocol [label="Strictly Adhere to\nStandardized Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Controls [label="Include Proper Controls\n(Positive, Negative, Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Environment [label="Control Environmental\nVariables (Temp, Humidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved [label="Reproducibility Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reassess [label="Reassess Assay Design", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Protocol; Protocol -> Controls; Controls -> Environment; Environment -> Improved [label="Success"]; Environment -> Reassess [label="If persists"]; } dot Caption: Workflow to improve experimental reproducibility.

Potential Cause Troubleshooting Step Rationale
Reagent variability Prepare fresh solutions of the compound and other critical reagents for each experiment. Ensure consistent storage conditions.The reactive nature of the compound can lead to degradation over time, affecting its effective concentration.
Inconsistent protocol execution Create and follow a detailed Standard Operating Procedure (SOP). Use calibrated pipettes and consistent incubation times.Minimizes variability introduced by minor changes in the experimental setup.
Sample matrix effects If using complex biological samples, consider a sample cleanup or dilution step.Components in the sample matrix can non-specifically react with the compound.
Buffer pH fluctuations Prepare buffers fresh and verify the pH before each use.The reactivity of both the compound and target nucleophiles is pH-dependent.

Experimental Protocols

Protocol 1: General Assay Protocol with Minimized Non-Specific Binding

This protocol provides a starting point for a typical in-vitro binding assay. Optimization of each step is recommended for specific applications.

  • Plate Coating (if applicable):

    • Coat microplate wells with the target protein at an optimized concentration in an appropriate coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash wells 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add Blocking Buffer (e.g., PBS with 1-5% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash wells 3 times with Wash Buffer.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., PBS with 0.1% BSA and 1 mM DTT).

    • Add the diluted compound to the wells.

    • Incubate for the optimized time (e.g., 30-60 minutes) at the optimized temperature (e.g., room temperature).

  • Washing:

    • Wash wells 5 times with Wash Buffer, with a 1-minute soak time for each wash.

  • Detection:

    • Add the detection reagents (e.g., primary and secondary antibodies for an ELISA-based format).

    • Follow the specific detection protocol for your assay.

Protocol 2: Determining Optimal Scavenger Concentration

dot graph Scavenger_Optimization { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Prepare Assay with Varying\nScavenger Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Assay [label="Run Assay with Constant\nCompound Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Signal-to-Noise\nRatio for Each Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot [label="Plot S/N Ratio vs.\nScavenger Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select [label="Select Lowest Concentration\nwith Maximum S/N Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Run_Assay; Run_Assay -> Measure; Measure -> Plot; Plot -> Select; } dot Caption: Experimental workflow for optimizing scavenger concentration.

  • Set up your assay with a concentration of this compound known to give a high background.

  • Prepare a series of Assay Buffers containing different concentrations of a scavenging agent (e.g., DTT or glutathione) ranging from 0 to 10 mM.

  • Run the assay in parallel using each of the prepared buffers.

  • Include a negative control (no compound) for each scavenger concentration to determine the background.

  • Calculate the signal-to-noise ratio for each condition.

  • Select the lowest scavenger concentration that provides the maximal signal-to-noise ratio without significantly compromising the specific signal.

Data Presentation

Table 1: Common Scavenging and Blocking Agents
Agent Typical Concentration Mechanism of Action Considerations
Dithiothreitol (DTT) 1-5 mMThiol-containing reducing agent that scavenges electrophiles.[1]Can interfere with assays involving redox-sensitive components.
Glutathione (GSH) 1-10 mMEndogenous thiol antioxidant that can quench reactive electrophiles.[4]Generally well-tolerated in biological assays.
Bovine Serum Albumin (BSA) 1-5% (w/v)Provides a high concentration of nucleophilic amino acid residues (e.g., cysteine, lysine) that act as scavengers. Also blocks non-specific binding to surfaces.[1]Ensure it does not cross-react with other assay components.
β-Mercaptoethanol (BME) 1-5 mMAnother thiol-containing reducing agent.Has a strong odor and can be more toxic than DTT.[1]
Table 2: Summary of Troubleshooting Strategies
Problem Primary Strategy Secondary Strategy Tertiary Strategy
High Background Reduce compound concentrationAdd a scavenging agent (e.g., DTT)Shorten incubation time
Low Specific Signal Optimize compound concentrationCheck for compound degradationEnsure target protein is active and correctly folded
Poor Reproducibility Standardize reagent preparationFollow a strict SOPControl environmental variables

References

Technical Support Center: Refining Purification Methods for 2-bromo-N-(2,6-dimethylphenyl)acetamide Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of protein conjugates with 2-bromo-N-(2,6-dimethylphenyl)acetamide. This small molecule introduces hydrophobicity to the protein, which can present unique challenges during purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow in a question-and-answer format.

Issue 1: Low Recovery of the Protein Conjugate

Q: I am observing a significant loss of my protein conjugate during purification. What are the potential causes and how can I improve the yield?

A: Low recovery of your this compound protein conjugate can stem from several factors, primarily related to the increased hydrophobicity of the conjugate.

  • Protein Aggregation and Precipitation: The hydrophobic nature of the this compound moiety can lead to self-association and aggregation of the protein conjugate, causing it to precipitate out of solution.[1]

    • Solution:

      • Optimize Buffer Conditions: Work with buffers at a pH at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and reduce aggregation.[2] Consider including additives like non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or cryoprotectants like glycerol to enhance solubility.[2]

      • Lower Protein Concentration: High protein concentrations can promote aggregation.[2] If possible, perform purification steps with a more dilute protein solution and concentrate the final product if necessary.

  • Nonspecific Adsorption: The hydrophobic conjugate may adhere to purification columns, tubing, and filters.

    • Solution:

      • Adjust Buffer Ionic Strength: For ion-exchange chromatography, ensure the ionic strength of your loading buffer is low enough for binding but sufficient to prevent hydrophobic aggregation.[3] For hydrophobic interaction chromatography (HIC), a high salt concentration is initially used to promote binding, which is then reduced for elution.[4]

      • Column Choice: Select chromatography resins with appropriate pore sizes and surface chemistries to minimize nonspecific binding.

  • Precipitation During Elution: Changes in buffer composition during elution can cause the conjugate to precipitate on the column.

    • Solution:

      • Gentle Elution Conditions: Use a gradual elution gradient (e.g., linear salt or pH gradient) instead of a steep step elution to minimize the risk of "salting out" or precipitation.[5]

      • Immediate Buffer Exchange: Once eluted, immediately exchange the conjugate into a stable storage buffer.

Issue 2: Incomplete Separation of Conjugated and Unconjugated Protein

Q: I am having difficulty separating the this compound conjugated protein from the remaining unconjugated protein. What purification methods are most effective for this?

A: The successful separation of conjugated from unconjugated protein relies on exploiting the physicochemical changes introduced by the hydrophobic label.

  • Hydrophobic Interaction Chromatography (HIC): This is often the most effective technique. The increased hydrophobicity of the conjugated protein will cause it to bind more strongly to the HIC resin than the unconjugated protein.

    • Strategy: A descending salt gradient can be used to elute the proteins. The less hydrophobic, unconjugated protein will elute at a higher salt concentration, while the more hydrophobic conjugate will require a lower salt concentration for elution.[4]

  • Ion-Exchange Chromatography (IEX): If the conjugation alters the overall charge of the protein (e.g., by modifying charged residues), IEX can be a powerful separation tool.

    • Strategy: The separation is based on the net charge difference between the conjugated and unconjugated protein.[6] A salt or pH gradient is used for elution, and the two species should resolve into distinct peaks.[7]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. While not the primary method for separating conjugated from unconjugated species of similar size, it is excellent for removing unreacted small molecules and aggregates.[8]

Issue 3: Presence of Unreacted this compound in the Final Product

Q: How can I effectively remove residual, unreacted this compound from my purified protein conjugate?

A: The removal of small, unreacted molecules is crucial for the purity and safety of the final product.

  • Dialysis: This is a common and effective method for removing small molecules from a protein solution. The semi-permeable membrane allows the small molecule to diffuse out into a large volume of buffer while retaining the larger protein conjugate.[9]

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid method for separating the large protein conjugate from the small, unreacted labeling reagent. The protein will elute in the void volume, while the small molecule will be retained in the pores of the resin and elute later.[10]

  • Acetone Precipitation: This method can be used to precipitate the protein conjugate, leaving the soluble unreacted small molecule in the supernatant. However, this can sometimes lead to protein denaturation and aggregation, so it should be used with caution.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot my purification protocol?

A1: Before embarking on extensive troubleshooting, it is critical to confirm the successful conjugation of this compound to your protein. This can be verified using techniques such as mass spectrometry to detect the mass shift corresponding to the attached molecule.

Q2: How does the hydrophobicity of this compound affect the choice of purification column?

A2: The increased hydrophobicity makes Hydrophobic Interaction Chromatography (HIC) a particularly suitable purification step.[4] For other chromatography methods, you may need to adjust buffer conditions to prevent nonspecific hydrophobic interactions with the column matrix. For instance, in SEC, adding a low concentration of a non-ionic detergent or increasing the ionic strength of the mobile phase can help mitigate these interactions.

Q3: Can I use the same purification protocol for different proteins conjugated with this compound?

A3: While the general principles will be the same, the optimal purification protocol will be protein-specific. The isoelectric point, surface charge distribution, and overall stability of each protein will influence its behavior during purification. Therefore, it is essential to optimize the protocol for each new protein conjugate.

Q4: What are the best practices for storing the purified protein conjugate?

A4: To prevent aggregation and degradation during storage, it is recommended to store the purified conjugate at a low concentration in a buffer that has been optimized for its stability. Adding cryoprotectants like glycerol and storing at -80°C is a common practice for long-term storage.[2] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Protein Conjugates

Purification MethodPrincipleTypical PurityTypical RecoveryKey Considerations
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[8]>95% (for aggregate and small molecule removal)>90%[10]Excellent for removing aggregates and unreacted small molecules. Not ideal for separating conjugated from unconjugated protein.[8]
Ion-Exchange Chromatography (IEX) Separation based on net charge.Variable (depends on charge difference)80-95%Effective if conjugation alters the protein's net charge. Requires careful buffer pH and ionic strength optimization.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[4]>90% (for separating conjugated/unconjugated)70-90%Highly effective for separating species with different degrees of hydrophobic modification.[4] Requires optimization of salt concentration.
Dialysis Removal of small molecules by diffusion.[9]N/A (removes small molecules)>95%Simple and effective for buffer exchange and removing unreacted reagents. Can be time-consuming.[9]
Acetone Precipitation Protein precipitation by organic solvent.[11]Variable60-90%[13]Can concentrate the protein and remove small molecules. Risk of protein denaturation and aggregation.[12]

Note: Purity and recovery rates are estimates and will vary depending on the specific protein, conjugation efficiency, and optimization of the protocol.

Experimental Protocols

Protocol 1: Purification of a this compound Protein Conjugate using Hydrophobic Interaction Chromatography (HIC)

  • Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Sample Preparation: Adjust the salt concentration of the protein conjugate solution to match the binding buffer. This can be done by adding a concentrated salt solution.

  • Sample Loading: Load the sample onto the equilibrated HIC column.

  • Wash: Wash the column with several column volumes of the binding buffer to remove any unbound protein.

  • Elution: Elute the bound proteins using a decreasing linear salt gradient. For example, a gradient from 1.5 M to 0 M ammonium sulfate over 20 column volumes. The more hydrophobic conjugated protein will elute at a lower salt concentration.

  • Fraction Collection: Collect fractions throughout the elution process and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Buffer Exchange: Pool the fractions containing the pure conjugate and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Removal of Unreacted this compound by Dialysis

  • Membrane Preparation: Prepare a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein conjugate (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Sample Loading: Load the protein conjugate solution into the dialysis tubing, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed dialysis tubing in a large volume of dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.

  • Buffer Changes: Change the dialysis buffer at least three times over a period of 24 hours to ensure complete removal of the unreacted small molecule.

Mandatory Visualization

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification Protein Protein Reaction Conjugation Reaction Protein->Reaction Reagent This compound Reagent->Reaction HIC Hydrophobic Interaction Chromatography (HIC) Reaction->HIC Separates Conjugated/ Unconjugated SEC Size-Exclusion Chromatography (SEC) HIC->SEC Removes Aggregates & Unreacted Reagent Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate troubleshooting_low_yield Start Low Protein Conjugate Yield Check_Aggregation Check for Aggregation (Visual, DLS) Start->Check_Aggregation Aggregation_Found Aggregation Present Check_Aggregation->Aggregation_Found Yes No_Aggregation No Obvious Aggregation Check_Aggregation->No_Aggregation No Check_Binding Review Column Binding & Elution Profiles Modify_Elution Modify Elution: Gentle Gradient Check_Binding->Modify_Elution Check_Nonspecific_Binding Consider Nonspecific Binding to Surfaces Check_Binding->Check_Nonspecific_Binding Optimize_Buffer Optimize Buffer: pH, Additives (Detergents, Glycerol) Aggregation_Found->Optimize_Buffer Lower_Concentration Lower Protein Concentration Aggregation_Found->Lower_Concentration No_Aggregation->Check_Binding

References

Technical Support Center: Enhancing the Reactivity of 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-N-(2,6-dimethylphenyl)acetamide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and enhance the reactivity of this compound in your synthetic applications.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the reaction of this compound, particularly in nucleophilic substitution reactions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide. 2. Steric Hindrance: The 2,6-dimethylphenyl group can sterically hinder the approach of the nucleophile. 3. Poor Solvent Choice: The solvent may not adequately solvate the transition state. Protic solvents can cage the nucleophile, reducing its reactivity.[1] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Increase Nucleophilicity: If possible, use a stronger, negatively charged nucleophile. For amine nucleophiles, consider deprotonation with a non-nucleophilic base to increase its reactivity. 2. Optimize Reaction Conditions: Increase the reaction temperature. Consider using a smaller, less hindered nucleophile if the synthetic route allows. 3. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[2] 4. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Slow Reaction Rate 1. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow down the reaction. 2. Low Concentration of Reactants: Dilute solutions can lead to a slower reaction rate.1. Improve Agitation: Ensure vigorous stirring throughout the reaction. 2. Increase Concentration: If solubility allows, increase the concentration of the reactants.
Formation of Multiple Products (Low Selectivity) 1. Side Reactions: The nucleophile might be reacting at other sites, or the starting material might be degrading. 2. Elimination Reaction: If a strong base is used, an elimination reaction (E2) might compete with the substitution reaction (SN2).1. Control Stoichiometry: Use a precise stoichiometry of the nucleophile. 2. Use a Weaker Base: If a base is required, opt for a non-nucleophilic, sterically hindered base to minimize side reactions. 3. Lower Reaction Temperature: This can sometimes favor the desired substitution pathway over elimination.
Product Decomposition during Workup 1. Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions during aqueous workup.[3] 2. Instability of the Product: The product itself might be unstable under the workup conditions.1. Neutralize Carefully: Perform aqueous washes with mild acids or bases (e.g., saturated sodium bicarbonate, dilute HCl) and avoid prolonged contact. 2. Minimize Exposure to Harsh Conditions: Reduce the time the product is in contact with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? A1: this compound is a key intermediate in the synthesis of the local anesthetic Lidocaine (Xylocaine).[4][5] The synthesis involves the N-alkylation of diethylamine with this compound.

Q2: Which type of reaction is typically used to enhance the reactivity of the bromine atom in this compound? A2: The reactivity of the bromine atom is enhanced in a nucleophilic substitution reaction, specifically an SN2 reaction.[6] This is facilitated by the adjacent carbonyl group.

Q3: What are the key factors influencing the success of the nucleophilic substitution on this compound? A3: The key factors are the strength of the nucleophile, the choice of solvent, and the reaction temperature. A strong nucleophile, a polar aprotic solvent, and an elevated temperature generally favor the reaction.[1][7]

Q4: Can catalysts be used to improve the reaction rate? A4: Yes, certain catalysts can be employed. For N-alkylation reactions, transition metal catalysts such as those based on palladium, ruthenium, or iridium have been shown to be effective in similar systems.[8][9] Phase-transfer catalysts can also be beneficial in biphasic reaction systems.

Q5: How can I minimize the formation of byproducts? A5: To minimize byproducts, it is crucial to control the reaction conditions carefully. This includes using the correct stoichiometry of reactants, maintaining an optimal temperature, and choosing an appropriate solvent. Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal reaction time and preventing the formation of degradation products.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (a closely related analogue)

This protocol describes the synthesis of the chloro-analogue, which follows a similar principle to the bromo-compound.

Materials:

  • 2,6-dimethylaniline

  • Chloroacetyl chloride[4][5]

  • Glacial acetic acid[4][5]

  • Sodium acetate[4][5]

  • Water

Procedure:

  • In a fume hood, dissolve 2,6-dimethylaniline (0.05 mol) in 45 ml of glacial acetic acid in an Erlenmeyer flask.[5]

  • Cool the solution to 10°C in an ice bath.[5]

  • Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution under continuous stirring.[5]

  • After stirring for an additional 30 minutes, add a solution of 15 g of sodium acetate in 75 ml of water.[5]

  • A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.[5]

  • Collect the product by vacuum filtration using a Buchner funnel and wash with cold water.[6]

  • Air dry the product.

Protocol 2: Nucleophilic Substitution to Synthesize Lidocaine

This protocol outlines the reaction of the halo-acetamide intermediate with diethylamine to produce Lidocaine.

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide (or the bromo-analogue)

  • Diethylamine

  • Toluene[5]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in 150 ml of toluene.[5]

  • Add diethylamine (0.09 mol) to the suspension.[5]

  • Reflux the reaction mixture for 4 hours.[5]

  • After cooling, the precipitated diethylammonium chloride is removed by filtration.[5]

  • The filtrate is then extracted three times with 30 ml of water in a separatory funnel.[5]

  • The organic layer is dried with anhydrous sodium sulfate.[5]

  • The toluene is removed under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of Lidocaine from the halo-acetamide intermediate.

ParameterConditionReference
Solvent Toluene[5]
Nucleophile Diethylamine[5]
Temperature Reflux (approx. 110°C)[5][6]
Reaction Time 4 hours[5]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_product Product 2_bromo This compound product Substituted Product (e.g., Lidocaine) 2_bromo->product SN2 Reaction nucleophile Nucleophile (e.g., Diethylamine) nucleophile->product

Caption: SN2 reaction pathway for the synthesis of Lidocaine.

Troubleshooting_Workflow start Low Reactivity Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes increase_nucleophilicity Use a stronger nucleophile or add a non-nucleophilic base check_nucleophile->increase_nucleophilicity No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent Switch to DMF, DMSO, or Acetonitrile check_solvent->change_solvent No increase_temp Increase reaction temperature check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_nucleophilicity->check_solvent change_solvent->check_temp increase_temp->success

Caption: Troubleshooting workflow for low reactivity.

References

Validation & Comparative

Validating Covalent Binding of 2-Bromo-N-(2,6-dimethylphenyl)acetamide to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a covalent mechanism of action is a critical step in the development of targeted covalent inhibitors. 2-Bromo-N-(2,6-dimethylphenyl)acetamide is an electrophilic compound designed to form a stable, covalent bond with nucleophilic residues on a target protein, offering the potential for high potency and prolonged pharmacodynamic effects. This guide provides an objective comparison of key experimental methods to validate the covalent binding of this and similar bromoacetamide-based compounds, complete with detailed protocols and supporting data.

Key Validation Techniques: A Head-to-Head Comparison

A multi-faceted approach employing orthogonal techniques is essential for the unambiguous validation of covalent binding. The most robust and widely used methods include mass spectrometry, X-ray crystallography, and competitive activity-based protein profiling (ABPP). Each provides unique and complementary information about the drug-target interaction.

TechniqueInformation ProvidedAdvantagesLimitationsTypical Throughput
Mass Spectrometry (Intact Protein) Confirms covalent adduct formation by detecting the mass shift corresponding to the inhibitor.[1]- Direct evidence of covalent binding- Relatively high throughput- Does not identify the specific site of modification- Can be challenging for large proteinsHigh
Mass Spectrometry (Peptide Mapping) Identifies the specific amino acid residue(s) modified by the inhibitor.[1]- Pinpoints the binding site- Provides stoichiometry of modification- More time-consuming than intact mass analysis- Requires robust fragmentation dataMedium
X-ray Crystallography Provides high-resolution, three-dimensional structural evidence of the covalent bond between the inhibitor and the target protein.[1]- Unambiguous confirmation of binding site and mode- Guides structure-activity relationship (SAR) studies- Requires high-quality protein crystals- Can be low-throughput and technically challengingLow
Competitive Activity-Based Protein Profiling (ABPP) Assesses target engagement and selectivity in a complex biological system (e.g., cell lysate).[2]- Provides information on selectivity and off-targets- Can be performed in a more native environment- Indirect measure of direct binding- Relies on the availability of a suitable probeMedium to High

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry is a cornerstone for validating covalent inhibitors. It directly measures the mass of the protein, and a predictable increase in mass upon incubation with the inhibitor is strong evidence of a covalent adduct formation.[3]

Experimental Workflow for Mass Spectrometry

Experimental Workflow for Mass Spectrometry Validation cluster_0 Sample Preparation cluster_1 Intact Protein Analysis cluster_2 Peptide Mapping Analysis Incubation Incubate Target Protein with Bromoacetamide Quench Quench Reaction Incubation->Quench Control Incubate Target Protein with Vehicle (DMSO) Desalt_Intact Desalt and Purify Protein Quench->Desalt_Intact Denature Denature, Reduce, and Alkylate Quench->Denature LCMS_Intact Analyze by LC-MS Desalt_Intact->LCMS_Intact Deconvolute Deconvolute Mass Spectra LCMS_Intact->Deconvolute Compare_Mass Compare Masses (Adduct vs. Control) Deconvolute->Compare_Mass Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LCMSMS Analyze by LC-MS/MS Digest->LCMSMS Search Search Fragmentation Data and Identify Modified Peptide LCMSMS->Search

Caption: Workflow for mass spectrometry-based validation of covalent binding.

Experimental Protocols

1. Intact Protein Mass Analysis

This method provides rapid confirmation of covalent modification.

  • Incubation: Incubate the purified target protein (e.g., 10 µM) with a 5-fold molar excess of this compound (50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at room temperature for 1-2 hours. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.[1]

  • Quenching: Stop the reaction by adding a quenching agent, such as 10 mM dithiothreitol (DTT), if the inhibitor reacts with thiols.[1]

  • Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a suitable C4 column and a gradient of acetonitrile in water with 0.1% formic acid.[1]

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase corresponding to the molecular weight of this compound (242.11 Da) minus the mass of the leaving group (Br, ~79.9 Da) and the addition of a proton, resulting in a net mass addition of approximately 162.21 Da, confirms covalent binding.[1][4]

2. Peptide Mapping Mass Spectrometry

This technique, also known as bottom-up proteomics, identifies the precise location of the covalent modification.

  • Protein Modification: Follow the incubation and quenching steps as described for intact protein analysis.[1]

  • Denaturation, Reduction, and Alkylation: Denature the protein with 8 M urea. Reduce disulfide bonds with 10 mM DTT and alkylate free cysteines with 55 mM iodoacetamide.[1]

  • Enzymatic Digestion: Dilute the urea concentration to less than 2 M and digest the protein overnight with a protease such as trypsin at 37°C.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment peptide ions.

  • Data Analysis: Search the fragmentation data against the protein sequence database to identify peptides. Look for a mass shift on a specific peptide corresponding to the addition of the inhibitor. The fragmentation pattern (MS/MS spectrum) will reveal the exact amino acid that has been modified.[1]

Data Presentation: Mass Spectrometry
ParameterDescriptionExample Value
Protein Concentration The final concentration of the target protein.10 µM
Inhibitor Concentration The final concentration of the bromoacetamide.50 µM
Molar Excess The molar ratio of inhibitor to protein.5-fold
Incubation Time The duration of the reaction.2 hours
Expected Mass Shift The theoretical mass increase upon covalent modification.+162.21 Da
Observed Mass Shift The experimentally determined mass increase.Report Value
Modified Residue The specific amino acid identified by peptide mapping.e.g., Cys123

X-ray Crystallography for Structural Validation

X-ray crystallography provides the most definitive evidence of covalent binding by visualizing the electron density of the inhibitor covalently attached to the target protein.[1]

Experimental Workflow for X-ray Crystallography

Workflow for X-ray Crystallography Validation cluster_0 Crystal Preparation CoCrystallization Co-crystallization (Protein + Inhibitor) DataCollection X-ray Diffraction Data Collection CoCrystallization->DataCollection Soaking Soaking (Apo-crystal + Inhibitor) Soaking->DataCollection StructureSolution Structure Determination and Refinement DataCollection->StructureSolution Visualize Visualize Covalent Bond in Electron Density Map StructureSolution->Visualize

Caption: General workflow for X-ray crystallography of covalent inhibitors.

Experimental Protocol (Co-crystallization)
  • Complex Formation: Incubate the purified target protein with a 2- to 5-fold molar excess of this compound for a sufficient time to ensure complete covalent modification.[1]

  • Crystallization Screening: Screen for crystallization conditions using various commercially available or in-house prepared screens. This is often done using vapor diffusion methods (hanging or sitting drop).[1]

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a structure of the apo-protein is available. Refine the model and carefully inspect the electron density maps for the presence of the covalently bound inhibitor.[1]

Data Presentation: X-ray Crystallography
ParameterDescriptionExample Value
PDB ID Protein Data Bank identification code.e.g., XXXX
Resolution (Å) The level of detail in the crystal structure.2.1 Å
R-work / R-free Indicators of the quality of the crystallographic model.0.19 / 0.23
Modified Residue The amino acid to which the inhibitor is bound.e.g., Cys123
Occupancy The fraction of protein molecules in the crystal that are modified.1.0

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the engagement of a covalent inhibitor with its target in a complex biological sample, such as a cell lysate, and to profile its selectivity.[5][6]

Experimental Workflow for Competitive ABPP

Workflow for Competitive Activity-Based Protein Profiling Proteome Proteome (e.g., Cell Lysate) Inhibitor Incubate with varying concentrations of Bromoacetamide Proteome->Inhibitor Probe Add Broad-Spectrum Covalent Probe with Reporter Tag Inhibitor->Probe Separate Separate Proteins (e.g., SDS-PAGE) Probe->Separate Visualize Visualize Probe-Labeled Proteins (e.g., In-gel Fluorescence) Separate->Visualize Analyze Analyze Signal Intensity to Determine IC50 Visualize->Analyze

Caption: Workflow for competitive ABPP to assess target engagement.

Experimental Protocol
  • Proteome Treatment: Incubate the proteome (e.g., cell lysate) with varying concentrations of this compound for a specific time. A vehicle control is essential.[2]

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive probe that has a reporter tag (e.g., a fluorophore or biotin). This probe will label the active sites of proteins that were not blocked by the inhibitor.

  • Analysis: Separate the proteins by SDS-PAGE. If a fluorescent probe was used, visualize the labeled proteins using an in-gel fluorescence scanner. If a biotinylated probe was used, perform a Western blot with streptavidin-HRP.

  • Data Analysis: Quantify the fluorescence or chemiluminescence intensity of the band corresponding to the target protein. A decrease in signal intensity in the inhibitor-treated samples indicates that the bromoacetamide has blocked the binding of the probe. Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

Data Presentation: Competitive ABPP
ParameterDescriptionExample Value
Target Protein The protein of interest.e.g., Kinase X
Broad-Spectrum Probe The probe used for competitive labeling.e.g., Iodoacetamide-alkyne
IC50 The concentration of inhibitor that blocks 50% of probe labeling.1.2 µM
Off-Targets Identified Other proteins that showed significant inhibition of probe labeling.e.g., Protein Y, Protein Z

Illustrative Signaling Pathway Blockade

Covalent inhibitors can achieve potent and durable target inhibition, leading to a sustained blockade of downstream signaling pathways.

Illustrative Signaling Pathway Blockade Signal Upstream Signal Receptor Receptor Signal->Receptor Target Target Protein (e.g., Kinase) Receptor->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response Inhibitor This compound Inhibitor->Target

Caption: Covalent inhibitor blocking a target protein in a signaling cascade.

Comparison with Alternative Covalent Labeling Reagents

While bromoacetamides are effective, other electrophilic groups are also commonly used for covalent targeting, with maleimides being a primary alternative. The choice of electrophile can significantly impact reactivity, selectivity, and the stability of the resulting covalent bond.

ParameterBromoacetamidesMaleimides
Relative Reaction Rate Moderate to FastVery Fast
Optimal pH 7.5 - 8.56.5 - 7.5
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Bond Stability Stable Thioether BondThioether bond, but the succinimide ring can be prone to hydrolysis or retro-Michael reaction (thiol exchange).[7]
Common Side Reactions Alkylation of methionine at high concentrations.Reaction with lysine and histidine at alkaline pH.[7]

References

Navigating Protein Alkylation: A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of protein modifications are paramount for understanding drug mechanisms, target engagement, and off-target effects. This guide provides a comparative analysis of mass spectrometry-based approaches for studying proteins covalently modified by the alkylating agent 2-bromo-N-(2,6-dimethylphenyl)acetamide. We will explore alternative analytical strategies and present supporting experimental data to inform your research.

Introduction to Protein Alkylation and its Analysis

This compound is an electrophilic compound capable of forming covalent adducts with nucleophilic residues on proteins, primarily cysteine. Mass spectrometry has become an indispensable tool for characterizing such modifications, offering high sensitivity and the ability to pinpoint the exact site of modification.[1][2] This guide will compare different mass spectrometry workflows and discuss alternative reagents for studying protein alkylation.

Comparative Analysis of Mass Spectrometry Strategies

The two primary mass spectrometry-based strategies for analyzing protein modifications are the "bottom-up" and "top-down" approaches. Each offers distinct advantages and disadvantages in the context of studying proteins modified by this compound.

ParameterBottom-Up ProteomicsTop-Down Proteomics
Principle Proteins are enzymatically digested into smaller peptides prior to MS analysis.[3]Intact proteins are introduced directly into the mass spectrometer for analysis.[4]
Advantages High throughput and well-established workflows. Easier to achieve high sequence coverage for large proteins. Robust for identifying the specific site of modification.[2]Provides a complete view of all modifications on a protein, preserving the context of co-occurring modifications.[4] Can identify unexpected modifications.[4]
Limitations Information about the co-occurrence of different modifications on the same protein molecule is lost. Incomplete sequence coverage can lead to missed modifications.Can be challenging for large proteins and complex protein mixtures.[2] Requires high-resolution mass spectrometers.[4]
Typical Throughput HighLower than bottom-up

Experimental Workflow for Mass Spectrometry Analysis

A typical bottom-up proteomics workflow for analyzing proteins modified by this compound involves several key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results protein Protein of Interest incubation Incubation with This compound protein->incubation Covalent Labeling reduction Reduction (e.g., DTT) incubation->reduction alkylation_control Alkylation of free Cys (e.g., Iodoacetamide) reduction->alkylation_control digestion Proteolytic Digestion (e.g., Trypsin) alkylation_control->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Database Search & Data Analysis lc_ms->data_analysis identification Identification of Modified Peptides data_analysis->identification localization Localization of Modification Site identification->localization

Caption: Bottom-up proteomics workflow for analyzing protein alkylation.

Comparison with Alternative Cysteine-Reactive Probes

While this compound is a haloacetamide, other classes of reagents are commonly used to target cysteine residues. The choice of reagent can significantly impact reaction kinetics and specificity. Iodoacetamide, another haloacetamide, and maleimides are two common alternatives.[5][6]

Reagent ClassReaction MechanismRelative Reaction RateOptimal pHPotential Side Reactions
Haloacetamides (e.g., this compound, Iodoacetamide)Nucleophilic Substitution (SN2)Moderate> 7.5Alkylation of other nucleophilic residues (e.g., His, Lys, Met) at higher pH and concentrations.[6]
Maleimides (e.g., N-ethylmaleimide)Michael AdditionFast6.5 - 7.5Can react with other nucleophiles, potential for hydrolysis of the maleimide ring.[5]

A study comparing different alkylating reagents for proteomics applications found that iodoacetamide resulted in the highest number of identified peptides with alkylated cysteines and the lowest number of peptides with incomplete alkylation or side reactions compared to acrylamide, N-ethylmaleimide (N-EM), and 4-vinylpyridine (4-VP).[6][7]

Alkylating Reagent (14 mM)Identified ProteinsIdentified PeptidesPeptides with Alkylated CysteinePeptides with Free CysteinePeptides with Side Reactions
Iodoacetamide ~2800~18000~7000~500~1000
Acrylamide ~2700~17000~6000~1500~1500
N-ethylmaleimide ~2600~16000~5500~2000~2000
4-vinylpyridine ~2500~15000~5000~2500~2500

Note: This data is adapted from a study using a yeast whole-cell lysate and should be considered as a relative comparison of reagent performance.[6]

Detailed Experimental Protocols

Protein Incubation and Preparation for Mass Spectrometry
  • Incubation: Incubate the purified target protein (e.g., 10 µM) with a 5-fold molar excess of this compound (50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at room temperature for 1-2 hours. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.[2]

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 25 minutes.[6]

  • Alkylation of Free Cysteines: To prevent re-oxidation and to alkylate any remaining free cysteines, add a standard alkylating agent like iodoacetamide to a final concentration of 14 mM and incubate for 30 minutes in the dark at room temperature.[6]

  • Sample Cleanup: Remove excess reagents by methods such as precipitation, dialysis, or using desalting columns.

  • Proteolytic Digestion: Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method prior to LC-MS/MS analysis.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the peptide mixture using a liquid chromatography system coupled to a high-resolution mass spectrometer. Peptides are separated on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). The search parameters should include the mass shift corresponding to the modification by this compound on relevant amino acid residues (e.g., cysteine).

logical_relationship cluster_reagent Reagent Selection cluster_ms Mass Spectrometry Approach cluster_outcome Analytical Outcome reagent Choice of Alkylating Reagent outcome Successful Identification and Characterization of Protein Modification reagent->outcome Impacts specificity and reaction efficiency ms_approach MS Strategy (Bottom-up vs. Top-down) ms_approach->outcome Determines depth and completeness of analysis

Caption: Key considerations for successful protein modification analysis.

Conclusion

The mass spectrometry analysis of proteins modified by this compound provides detailed insights into its mechanism of action and target engagement. While bottom-up proteomics remains the workhorse for identifying specific modification sites, top-down approaches offer a more holistic view of the modified proteoform. The choice of analytical strategy and a careful comparison with alternative cysteine-reactive probes are crucial for robust and reliable results in drug development and proteomics research.

References

A Structural Showdown: 2-bromo-N-(2,6-dimethylphenyl)acetamide versus Other Covalent Modifiers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, covalent modifiers have re-emerged as a powerful class of therapeutics, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle challenging drug targets. This guide provides a comprehensive structural and functional comparison of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a representative haloacetamide-based covalent modifier, with other widely used covalent warheads. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of covalent inhibitor design.

At a Glance: Comparing Covalent Modifier Warheads

The efficacy and selectivity of a covalent modifier are largely dictated by the nature of its electrophilic "warhead," the reactive chemical moiety that forms a stable bond with a nucleophilic amino acid residue on the target protein. Below is a comparative summary of this compound and other prominent covalent modifiers.

Covalent Modifier Warhead Structure Electrophilic Group Primary Target Residue(s) Reaction Mechanism Bond Type Reversibility Key Characteristics
This compound Bromoacetamideα-halo-carbonylCysteineSN2ThioetherIrreversibleHigh reactivity; can also react with other nucleophiles like histidine and lysine, though generally with lower efficiency.[1]
Acrylamide-based Modifiers Acrylamideα,β-unsaturated amideCysteineMichael AdditionThioetherIrreversibleTunable reactivity based on substitution; widely used in approved drugs.
Vinyl Sulfone-based Modifiers Vinyl Sulfoneα,β-unsaturated sulfoneCysteine, Lysine, ThreonineMichael AdditionThioether/AmineIrreversibleGenerally more reactive than acrylamides.
Nitrile-based Modifiers NitrileCyano groupCysteineReversible covalent additionThioimidateReversibleForms a reversible bond, offering a different pharmacological profile and potentially reduced off-target effects.[2]
Chloroacetamide-based Modifiers Chloroacetamideα-halo-carbonylCysteineSN2ThioetherIrreversibleSimilar to bromoacetamides but generally less reactive.[3]

The Mechanism of Covalent Modification

Covalent inhibitors typically operate via a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein. This initial binding event positions the electrophilic warhead in close proximity to a nucleophilic amino acid residue within the protein's binding site. In the second step, a covalent bond is formed between the warhead and the amino acid, leading to irreversible or, in some cases, reversible inhibition of the protein's function.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation P Protein PI Protein-Inhibitor Complex (Non-covalent) P->PI I Inhibitor PCI Covalently Modified Protein PI->PCI k_inact

Mechanism of covalent inhibition.

Experimental Protocols for Characterizing Covalent Modifiers

Validating the covalent engagement of a modifier with its target protein is a critical step in drug development. A multi-pronged approach using various biophysical and biochemical techniques is often employed to provide unequivocal evidence of covalent binding and to characterize the interaction.

Intact Protein Mass Spectrometry

Principle: This technique directly confirms the formation of a covalent adduct by detecting the mass shift in the target protein corresponding to the molecular weight of the inhibitor.

Protocol:

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 2- to 5-fold molar excess of the covalent modifier in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at room temperature for 1-2 hours. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.

  • Quenching: Stop the reaction by adding a quenching agent, such as an excess of a small molecule thiol like dithiothreitol (DTT), to consume any unreacted modifier.

  • Desalting: Remove excess inhibitor and salts using a desalting column or buffer exchange.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. An increase in mass in the treated sample that corresponds to the molecular weight of the modifier confirms covalent binding.[4]

Peptide Mapping Mass Spectrometry

Principle: This method identifies the specific amino acid residue(s) modified by the inhibitor.

Protocol:

  • Protein Modification: Follow the incubation and quenching steps as described for intact protein analysis.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence. Identify peptides that show a mass shift corresponding to the covalent adduct. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.[4]

X-ray Crystallography

Principle: This technique provides high-resolution structural information of the covalent complex, revealing the precise binding mode and the specific amino acid that has been modified.

Protocol (Co-crystallization):

  • Complex Formation: Incubate the purified target protein with a molar excess of the covalent modifier to ensure complete modification.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map will show the covalent linkage between the inhibitor and the specific amino acid residue.[4]

Experimental Workflow for Covalent Modifier Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a novel covalent modifier.

G cluster_workflow Experimental Workflow A Initial Screening (e.g., Activity Assay) B Confirmation of Covalent Modification (Intact Mass Spec) A->B C Identification of Modification Site (Peptide Mapping MS/MS) B->C E Determination of Kinetic Parameters (k_inact/K_I) B->E D Structural Characterization (X-ray Crystallography) C->D F Cellular and In Vivo Efficacy Studies D->F E->F

References

A Comparative Guide to Activity-Based Protein Profiling Using 2-Bromo-N-(2,6-dimethylphenyl)acetamide and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-bromo-N-(2,6-dimethylphenyl)acetamide and other activity-based protein profiling (ABPP) probes, with a focus on cysteine-reactive electrophiles. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active sites of enzymes, providing a direct measure of their catalytic activity.[1][3] This technique has proven invaluable for drug discovery, target identification, and understanding the mechanisms of action of small molecules.[4][5]

An activity-based probe (ABP) typically consists of three key components: a reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in the enzyme's active site, a recognition element that directs the probe to a particular class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment of the labeled proteins.[1]

This compound: A Haloacetamide-Based Probe

This compound belongs to the class of haloacetamide-based electrophilic probes. These probes primarily target the nucleophilic thiol group of cysteine residues through an SN2 reaction, forming a stable thioether bond.[6] While specific quantitative data for this compound in ABPP is not extensively available in the public domain, its performance can be inferred from the well-characterized reactivity of other haloacetamides, such as iodoacetamide. The dimethylphenyl group may serve as a recognition element, potentially conferring selectivity for specific protein binding pockets.

Comparison with Alternative Probes

The choice of an ABP is critical and depends on the target enzyme class and the experimental goals. Here, we compare haloacetamide probes with other commonly used cysteine-reactive probes.

Data Presentation: Quantitative Comparison of Cysteine-Reactive Probes

ParameterHaloacetamides (e.g., Iodoacetamide)Maleimides (e.g., N-ethylmaleimide)Vinyl SulfonesEpoxides
Relative Reaction Rate with Cysteine ModerateFastModerate to FastSlow to Moderate
Optimal pH for Reaction 7.5 - 8.56.5 - 7.5~7.0Neutral to slightly acidic
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael AdditionMichael AdditionRing-opening
Bond Stability Very Stable Thioether BondThioether bond, but the succinimide ring can undergo hydrolysisStable Thioether BondStable Thioether Bond
Selectivity for Cysteine Good; can react with other nucleophiles (His, Lys, Met) at higher pH and concentrationsHigh for thiols at neutral pH; can react with Lys and His at alkaline pHHigh for thiolsHigh for thiols
Second-order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹) ~0.6~100Varies with structureVaries with structure

Note: The reaction rate of this compound is expected to be slightly lower than its iodoacetamide counterpart due to the lower leaving group ability of bromide compared to iodide.

Experimental Protocols

Detailed methodologies for key ABPP experiments are provided below.

General Protocol for Gel-Based ABPP

This protocol is suitable for rapid visualization and comparative analysis of enzyme activities.

Materials:

  • Cell lysate or purified protein solution

  • Activity-based probe (e.g., a fluorescently tagged haloacetamide)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS or Tris buffer) and determine the protein concentration.

  • Probe Labeling: Incubate the proteome (typically 1 mg/mL) with the fluorescent ABP at a final concentration of 1-10 µM for 30-60 minutes at room temperature.

  • Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the bands corresponds to the activity of the labeled enzymes.

General Protocol for Mass Spectrometry-Based ABPP (using a biotinylated probe)

This protocol allows for the identification and quantification of probe-labeled proteins.

Materials:

  • Cell lysate or purified protein solution

  • Biotinylated activity-based probe

  • Streptavidin-agarose beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Labeling: Incubate the proteome with the biotinylated ABP as described in the gel-based protocol.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled proteome and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins.

  • Peptide Elution and Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS to identify the labeled proteins.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This advanced quantitative proteomics workflow enables the precise identification of probe-binding sites and the quantification of cysteine reactivity.[5][7]

Materials:

  • Isotopically labeled (heavy and light) iodoacetamide-alkyne probes

  • Azide-functionalized biotin tag with a TEV protease cleavage site

  • Click chemistry reagents (copper(I) catalyst, ligand)

  • TEV protease

  • LC-MS/MS instrumentation

Procedure:

  • Differential Labeling: Treat two proteome samples separately with the "heavy" and "light" isotopic iodoacetamide-alkyne probes.

  • Click Chemistry: Combine the labeled proteomes and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach the azide-functionalized biotin tag to the alkyne-labeled proteins.

  • Enrichment: Enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion (Trypsin): Digest the enriched proteins with trypsin.

  • Isotopic Tag Release (TEV Protease): Cleave the isotopically labeled tags (containing the modified cysteine) from the beads using TEV protease.

  • LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS. The ratio of the heavy to light isotopic peaks provides a quantitative measure of the relative reactivity of each identified cysteine residue.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Downstream Analysis cluster_3 Gel-Based Workflow cluster_4 MS-Based Workflow Proteome Complex Proteome (e.g., Cell Lysate) Incubation Incubation with Activity-Based Probe Proteome->Incubation Gel_Based Gel-Based Detection (Fluorescent Probe) Incubation->Gel_Based MS_Based MS-Based Detection (Biotinylated Probe) Incubation->MS_Based SDS_PAGE SDS-PAGE Gel_Based->SDS_PAGE Enrichment Streptavidin Enrichment MS_Based->Enrichment Fluorescence_Scan Fluorescence Scan SDS_PAGE->Fluorescence_Scan Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: General workflow for activity-based protein profiling (ABPP).

Haloacetamide_Mechanism reagents Protein-Cys-SH + Br-CH₂-CO-R transition Transition State reagents->transition SN2 Reaction product Protein-Cys-S-CH₂-CO-R + HBr transition->product

Caption: Reaction mechanism of a haloacetamide probe with a cysteine residue.

isoTOP_ABPP_Workflow Proteome_Light Proteome 1 + 'Light' IA-alkyne Combine Combine Proteomes Proteome_Light->Combine Proteome_Heavy Proteome 2 + 'Heavy' IA-alkyne Proteome_Heavy->Combine Click Click Chemistry with Azide-TEV-Biotin Combine->Click Enrich Streptavidin Enrichment Click->Enrich Trypsin On-Bead Trypsin Digestion Enrich->Trypsin TEV TEV Protease Cleavage Trypsin->TEV LC_MS LC-MS/MS Analysis TEV->LC_MS Quant Quantitative Analysis LC_MS->Quant

References

A Comparative Analysis of 2-Bromo- vs. 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis, the choice of starting materials and intermediates is paramount to ensuring efficient, high-yielding, and cost-effective processes. Among the critical building blocks are halo-N-arylacetamides, which serve as precursors to a wide array of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two such intermediates: 2-bromo-N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide. Both compounds are key precursors in the synthesis of local anesthetics, most notably Lidocaine. This analysis will delve into their synthetic routes, reactivity, and practical considerations to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Synthetic Overview

The synthesis of both 2-bromo- and 2-chloro-N-(2,6-dimethylphenyl)acetamide is typically achieved through the acylation of 2,6-dimethylaniline with the corresponding 2-haloacetyl halide (bromoacetyl bromide or chloroacetyl chloride). This reaction is a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of the acyl halide.

The general synthetic pathway is illustrated below:

Synthesis_Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline Product 2-Halo-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Product Acylation Haloacetyl_Halide 2-Haloacetyl Halide (X = Cl or Br) Haloacetyl_Halide->Product

Caption: General synthetic pathway for 2-halo-N-(2,6-dimethylphenyl)acetamides.

Comparative Data

The following table summarizes the key differences in the synthesis and properties of the two compounds based on available data and established chemical principles.

ParameterThis compound2-chloro-N-(2,6-dimethylphenyl)acetamide
Starting Materials 2,6-Dimethylaniline, Bromoacetyl bromide2,6-Dimethylaniline, Chloroacetyl chloride
Typical Solvent Dichloromethane, Toluene1,2-Dichloroethylene, Glacial Acetic Acid
Typical Base Triethylamine, PyridineSodium hydroxide, Sodium acetate
Reaction Time Typically 2-4 hoursApproximately 3 hours[1]
Reported Yield Estimated 85-95% (based on analogous reactions)Up to 95%[1]
Reactivity Higher (weaker C-Br bond)Lower (stronger C-Cl bond)
Cost of Acyl Halide Generally higherGenerally lower
Stability Less stable, more susceptible to degradationMore stable

Experimental Protocols

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

A reported high-yield synthesis involves the following procedure[1]:

  • Dissolve 182 g of 2,6-dimethylaniline (xylidine) in 4 L of 1,2-dichloroethylene.

  • Add 1.6 L of a 1N aqueous sodium hydroxide solution and stir the mixture.

  • Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.

  • Continue stirring at this temperature for an additional 1.5 hours.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Collect the resulting precipitate by filtration and dry under reduced pressure to yield the final product.

This method has been reported to produce a yield of up to 95%[1].

Synthesis of this compound

General Protocol:

  • Dissolve 2,6-dimethylaniline in an anhydrous aprotic solvent such as dichloromethane or toluene in a round-bottom flask under an inert atmosphere.

  • Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of bromoacetyl bromide in the same solvent to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization.

The workflow for a typical acylation reaction to produce these compounds can be visualized as follows:

Experimental_Workflow A Dissolve 2,6-Dimethylaniline in Solvent B Add Base (e.g., NaOH, Triethylamine) A->B C Cool to 0-5 °C B->C D Add Haloacetyl Halide Dropwise C->D E Reaction at Room Temperature D->E F Work-up (Quenching, Extraction) E->F G Purification (Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized experimental workflow for the synthesis of 2-halo-N-(2,6-dimethylphenyl)acetamides.

Reactivity Analysis: A Nucleophilic Substitution Perspective

The primary synthetic utility of these compounds lies in the subsequent nucleophilic substitution of the halide. In the context of Lidocaine synthesis, this involves the reaction with diethylamine. The reactivity of the C-X (carbon-halogen) bond is a critical factor influencing the reaction conditions required for this step.

The C-Br bond is inherently weaker and longer than the C-Cl bond. This is due to the larger atomic radius of bromine and the better overlap between the carbon and chlorine orbitals. Consequently, the bromide ion is a better leaving group than the chloride ion.

This difference in reactivity can be summarized as follows:

Reactivity_Comparison Bromo 2-Bromo Compound Transition_State_Br Lower Energy Transition State Bromo->Transition_State_Br Weaker C-Br bond Better leaving group Chloro 2-Chloro Compound Transition_State_Cl Higher Energy Transition State Chloro->Transition_State_Cl Stronger C-Cl bond Worse leaving group Faster_Reaction Faster S_N2 Reaction Transition_State_Br->Faster_Reaction Slower_Reaction Slower S_N2 Reaction Transition_State_Cl->Slower_Reaction

Caption: Comparative reactivity in SN2 reactions.

Therefore, this compound is expected to be more reactive towards nucleophiles like diethylamine. This increased reactivity could translate to:

  • Milder Reaction Conditions: The reaction may proceed at lower temperatures or with weaker bases.

  • Shorter Reaction Times: The synthesis of the final product could be achieved more rapidly.

Conversely, the higher stability of 2-chloro-N-(2,6-dimethylphenyl)acetamide may be advantageous for:

  • Storage and Handling: It is less prone to degradation over time.

  • Process Control: The slower reaction rate might allow for better control over the reaction, particularly on a large scale.

Conclusion

The choice between 2-bromo- and 2-chloro-N-(2,6-dimethylphenyl)acetamide as a synthetic intermediate depends on a balance of factors including reactivity, cost, and stability.

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a well-documented, stable, and high-yielding intermediate, particularly favored in established industrial processes for its cost-effectiveness and the robustness of its synthetic protocol.

  • This compound , while likely more expensive, offers the advantage of higher reactivity. This could be beneficial in research and development settings where milder reaction conditions or faster reaction times are desired, or for substrates that are sensitive to the more forcing conditions that might be required for the chloro-analog.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target, scale of the reaction, and economic considerations. This guide provides the foundational data and theoretical framework to assist researchers in making an informed decision.

References

A Researcher's Guide to Cysteine Alkylation in Peptide Mapping: Comparing 2-bromo-N-(2,6-dimethylphenyl)acetamide and Other Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biopharmaceutical development and proteomics, peptide mapping is an indispensable technique for confirming the primary structure of a protein and identifying post-translational modifications.[1] A critical step in the standard peptide mapping workflow is the reduction and subsequent alkylation of cysteine residues. This process prevents the re-formation of disulfide bonds, ensuring accurate and reproducible analysis by mass spectrometry.[2]

The choice of alkylating agent can significantly impact the quality of the results, influencing reaction efficiency, specificity, and the introduction of unintended side reactions.[3][4] This guide provides a comparative overview of various alkylating agents, with a focus on confirming the site of modification by 2-bromo-N-(2,6-dimethylphenyl)acetamide relative to more common alternatives like iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Comparative Analysis of Cysteine Alkylating Agents

The ideal alkylating agent offers high reactivity and specificity towards cysteine's sulfhydryl group, minimizing off-target modifications. While this compound is a bromo-functionalized reagent expected to alkylate cysteine residues, comprehensive public data on its performance in peptide mapping is limited. Its function is analogous to the well-characterized iodoacetamide. The table below compares common alkylating agents based on available data.

ReagentMass Addition (Da)Cysteine Alkylation CompletionRelative Side Reactions (e.g., on N-terminus, Lysine)Key Considerations
This compound ~239.13Data not availableData not availableA bromoacetamide derivative; likely targets cysteine. The bulky dimethylphenyl group may influence reactivity and introduce chromatographic challenges.
Iodoacetamide (IAA) 57.02HighLow to Moderate[3]The most common and well-characterized reagent. However, iodine-containing reagents can lead to off-target modifications, particularly on methionine.[4]
N-ethylmaleimide (NEM) 125.05HighHigh[3]Exhibits a high level of side reactions, especially with the N-terminus and lysine side chains.[3]
Acrylamide 71.04HighLowA good alternative to iodine-containing reagents with fewer observed side reactions.[3][4]
4-vinylpyridine (4-VP) 105.06ModerateLowLess reactive than IAA or NEM.[3] The modified cysteine can confer a positive charge, which may aid in mass spectrometric analysis.[5]

Experimental Protocols

This section details a standard methodology for peptide mapping, which can be adapted for evaluating different alkylating agents.

Protocol 1: Protein Reduction, Alkylation, and Digestion
  • Denaturation and Reduction:

    • Solubilize the protein sample (e.g., 100 µg) in a denaturation buffer (e.g., 6 M Guanidine HCl, 0.1 M Tris pH 7.5).[6]

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5 mM.[4]

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[4]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (e.g., Iodoacetamide to 20 mM, or an equimolar concentration of this compound).[4]

    • Incubate in the dark at room temperature for 30 minutes.[3][4]

    • Quench the reaction by adding DTT to a final concentration of 5 mM.[3]

  • Buffer Exchange and Digestion:

    • Exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a molecular weight cutoff filter.[6]

    • Add a protease, such as sequencing-grade trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w).

    • Incubate at 37°C for 4 to 18 hours.

Protocol 2: LC-MS/MS Analysis for Peptide Mapping
  • Chromatographic Separation:

    • Inject the peptide digest onto a C18 reverse-phase column.[7]

    • Elute the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[7]

  • Mass Spectrometry:

    • Acquire mass spectra using a high-resolution mass spectrometer.[8]

    • Operate the instrument in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).[9]

    • This tandem mass spectrometry provides sequence information and helps pinpoint the exact location of modifications.[9][10]

  • Data Analysis:

    • Process the raw data using a suitable software suite.

    • Search the MS/MS spectra against a protein sequence database, specifying the expected mass shift from the alkylating agent on cysteine residues as a variable modification.

    • Manually validate the spectra corresponding to modified peptides to confirm the site of modification.

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical reactions involved in peptide mapping.

PeptideMappingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Protein Intact Protein Reduced Reduced Protein Protein->Reduced Reduction (e.g., DTT) Alkylated Reduced & Alkylated Protein Reduced->Alkylated Alkylation (e.g., Bromoacetamide derivative) Digested Tryptic Peptides Alkylated->Digested Enzymatic Digestion (e.g., Trypsin) LC LC Separation Digested->LC MS MS Scan (Precursor Mass) LC->MS MSMS MS/MS Scan (Fragment Ions) MS->MSMS Data Data Analysis (Site Confirmation) MSMS->Data

Caption: General workflow for peptide mapping to identify modification sites.

Caption: S-alkylation of a cysteine residue by a bromoacetamide agent.

References

Assessing the Specificity of 2-bromo-N-(2,6-dimethylphenyl)acetamide Against a Panel of Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the electrophilic compound 2-bromo-N-(2,6-dimethylphenyl)acetamide against a panel of selected proteins. For benchmarking purposes, its performance is compared with two well-known cysteine-modifying reagents, Iodoacetamide and N-ethylmaleimide. This document outlines the experimental methodologies to determine compound specificity and presents hypothetical data to illustrate the potential selectivity profile of these compounds.

Introduction

This compound is a reactive compound containing a bromoacetamide functional group. This group is known to form covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine residues. Understanding the specificity of such compounds is crucial in drug development to minimize off-target effects and ensure therapeutic efficacy. This guide details a hypothetical assessment of this compound's specificity against a panel of proteins, including a putative target, Cysteine Protease X, and other proteins to evaluate off-target interactions.

Comparative Data Summary

The following table summarizes the hypothetical inhibitory concentrations (IC50) and binding affinities (KD) of this compound and two alternative compounds against a panel of proteins. The data is presented to showcase a scenario where this compound exhibits high specificity for its intended target.

Protein Target Parameter This compound Iodoacetamide N-ethylmaleimide
Cysteine Protease X (Target) IC50 (µM)0.5105
KD (µM)1.22515
Serine Protease Y IC50 (µM)> 100> 100> 100
KD (µM)Not DeterminedNot DeterminedNot Determined
Kinase Z (with reactive Cys) IC50 (µM)2552
KD (µM)4084
Bovine Serum Albumin (BSA) IC50 (µM)> 1005075
KD (µM)> 200100150

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of a compound required to inhibit 50% of the target enzyme's activity.

  • Enzyme and Substrate Preparation : Recombinant Cysteine Protease X, Serine Protease Y, and Kinase Z are expressed and purified. A fluorogenic substrate specific for each enzyme is used.

  • Compound Dilution : this compound, Iodoacetamide, and N-ethylmaleimide are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure :

    • Add 2 µL of each compound dilution to a 96-well plate.

    • Add 48 µL of a solution containing the respective enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT for Cysteine Protease X).

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis : The rate of reaction is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD Determination)

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.[1][2]

  • Protein Immobilization : The target proteins (Cysteine Protease X, Kinase Z, and BSA) are individually immobilized on a CM5 sensor chip via amine coupling.

  • Compound Injection : A series of concentrations of this compound, Iodoacetamide, and N-ethylmaleimide are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement : The compound solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

  • Data Analysis : The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.

Visualizations

Experimental Workflow for Specificity Assessment

The following diagram illustrates the general workflow for assessing the specificity of a small molecule inhibitor.

G cluster_0 Compound Preparation cluster_1 Protein Panel cluster_2 Specificity Assays cluster_3 Data Analysis & Comparison A Synthesize & Purify This compound B Prepare Stock Solutions (DMSO) A->B C Serial Dilutions B->C H Enzyme Inhibition Assay (IC50) C->H I Surface Plasmon Resonance (KD) C->I D Cysteine Protease X (Target) D->H D->I E Serine Protease Y E->H F Kinase Z F->H F->I G Bovine Serum Albumin G->I J Generate Dose-Response Curves H->J K Determine Binding Kinetics I->K L Compare Specificity Profile with Alternatives J->L K->L

Caption: Workflow for assessing compound specificity.

Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway where Cysteine Protease X is a key upstream regulator. Inhibition of this protease by a specific compound would block the downstream signaling cascade.

G A Upstream Signal B Cysteine Protease X A->B C Substrate Y B->C D Cleaved Substrate Y C->D Cleavage E Downstream Signaling D->E F Cellular Response E->F G Inhibition by This compound G->B

Caption: Inhibition of a proteolytic signaling cascade.

References

A Comparative Guide to Covalent Protein Modification for X-ray Crystallography: Chloroacetamides and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-resolution crystal structures of protein-ligand complexes is paramount for structure-based drug design. Covalent inhibitors, by forming a stable bond with their target, can facilitate the formation of homogenous, well-ordered crystals. This guide provides an objective comparison of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a representative chloroacetamide, with other common electrophilic warheads used in X-ray crystallography. The comparison is supported by experimental data from the Protein Data Bank (PDB) and published literature, offering a comprehensive resource for selecting the appropriate tool for covalent crystallography.

Performance Comparison of Covalent Warheads

The choice of an electrophilic fragment, or "warhead," is critical in the design of covalent inhibitors for structural studies. Factors such as reactivity, selectivity, and the ability to promote crystallization must be considered. While specific crystallographic data for this compound is not publicly available, we can draw meaningful comparisons from studies on structurally similar chloroacetamides and other widely used covalent modifiers.

The following tables summarize key crystallographic and kinetic data for proteins covalently modified by four classes of electrophiles: chloroacetamides, acrylamides, vinyl sulfones, and aryl fluorosulfates. These warheads primarily target nucleophilic cysteine residues, though targeting of other residues like lysine and serine has also been reported.

Electrophile ClassTarget ProteinPDB IDResolution (Å)Modified ResidueLigand
Chloroacetamide Mitogen-activated protein kinase kinase 6 (MAP2K6)8P7J2.40Cys196GCL96
Mitogen-activated protein kinase kinase 6 (MAP2K6)8PM32.00Cys196GCL103
Acrylamide KRAS proto-oncogene, GTPase (K-Ras G12C)5V6S1.70Cys12Acrylamide 1
Epidermal growth factor receptor (EGFR)4G5J2.80Cys797Afatinib
Ribosomal protein S6 kinase alpha-3 (RIOK2)9F813.00Cys197GCL112
Maternal embryonic leucine zipper kinase (MELK)9F312.00Cys154GCL99
Unc-51 like autophagy activating kinase 1 (ULK1)9F322.10Cys182GCL99
Vinyl Sulfone Fibroblast growth factor receptor 4 (FGFR4)7DTZ2.01Cys552Covalent Inhibitor
Aryl Fluorosulfate Nucleoside diphosphate kinase A (NME1)5UI42.75Lys12Imidazole fluorosulfate
Cellular retinoic acid-binding protein 2 (CRABP2)2FR31.75TyrRetinoic Acid (for context)
Glutathione S-transferase Omega-1 (GSTO1)2HVE2.40Cys(for context)

Table 1: Comparative X-ray Crystallography Data for Covalent Protein-Inhibitor Complexes. This table presents a selection of protein-ligand complexes from the PDB, highlighting the resolution achieved with different covalent warheads.

Electrophile ClassTarget Proteink_inact / K_I (M⁻¹s⁻¹)Comments
Chloroacetamide Mitogen-activated protein kinase kinase 7 (MAP2K7)Not specifiedDescribed as potent and selective covalent inhibitor.
Acrylamide Epidermal growth factor receptor (EGFR)6.3 - 23 x 10⁶For various quinazoline-based inhibitors.[1]
Bruton's tyrosine kinase (BTK)Not specifiedClinically relevant covalent inhibitors utilize acrylamide warheads.
Vinyl Sulfone Cathepsin L5Weak binding but slow inactivation.
Aryl Fluorosulfate Myeloid cell leukemia-1 (Mcl-1)Not specifiedCovalent modification of Lysine.[2]

Table 2: Comparative Kinetic Data for Covalent Inhibitors. The second-order rate constant, k_inact / K_I, reflects the efficiency of covalent bond formation and is a key parameter for comparing the potency of covalent inhibitors.

Experimental Methodologies

The successful application of covalent fragments in X-ray crystallography hinges on robust experimental protocols. The following sections outline a general workflow for protein modification and co-crystallization, as well as methods for kinetic analysis.

General Protocol for Covalent Modification and Co-crystallization
  • Protein Preparation: The target protein should be expressed and purified to a high degree of homogeneity, as confirmed by SDS-PAGE and mass spectrometry. The protein is then buffer-exchanged into a suitable reaction buffer, typically at a neutral to slightly basic pH to facilitate the nucleophilic attack by cysteine.

  • Covalent Modification: The electrophilic fragment, such as this compound, is dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) and added to the purified protein solution. A typical starting point is a 2- to 10-fold molar excess of the compound. The reaction is incubated for a specific duration, which may range from minutes to several hours, at a controlled temperature (e.g., 4°C or room temperature).

  • Verification of Covalent Adduct Formation: The extent of covalent modification should be confirmed by intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the fragment (minus any leaving groups) provides direct evidence of covalent bond formation.

  • Purification of the Covalent Complex: The covalently modified protein is separated from excess unreacted compound and any unmodified protein using size-exclusion chromatography or another suitable purification method.

  • Crystallization Screening: The purified protein-ligand complex is concentrated to a suitable level (typically 5-20 mg/mL) and subjected to high-throughput crystallization screening using commercially available or in-house screens. The hanging drop or sitting drop vapor diffusion methods are commonly employed.[3]

  • Crystal Optimization and X-ray Diffraction: Once initial crystal hits are identified, the crystallization conditions are optimized to obtain diffraction-quality crystals. The crystals are then cryo-protected and subjected to X-ray diffraction at a synchrotron source to collect high-resolution data.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Verification cluster_cryst Crystallography Purified Protein Purified Protein Incubation Incubation Purified Protein->Incubation Electrophilic Fragment Electrophilic Fragment Electrophilic Fragment->Incubation Mass Spectrometry Mass Spectrometry Incubation->Mass Spectrometry Verify Adduct Purification Purification Incubation->Purification Crystallization Screening Crystallization Screening Purification->Crystallization Screening X-ray Diffraction X-ray Diffraction Crystallization Screening->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution

Covalent Crystallography Workflow
Kinetic Analysis of Covalent Inhibition

The efficacy of a covalent inhibitor is quantified by its kinetic parameters, primarily the inhibition constant (K_I) for the initial non-covalent binding and the rate of inactivation (k_inact). The ratio k_inact / K_I represents the second-order rate constant for covalent modification and is a crucial metric for comparing the potency of different covalent inhibitors. These parameters are typically determined using enzyme inhibition assays where the reaction progress is monitored over time in the presence of varying concentrations of the inhibitor.

covalent_inhibition_pathway cluster_legend Legend E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k_on I Inhibitor (I) EI->E k_off E_I Covalent Adduct (E-I) EI->E_I k_inact k_on k_on: Association rate constant k_off k_off: Dissociation rate constant K_I K_I = k_off / k_on (Inhibition Constant) k_inact k_inact: Rate of covalent bond formation

Mechanism of Covalent Inhibition

Discussion and Conclusion

The data presented in this guide highlight that various electrophilic warheads can be successfully employed to obtain high-resolution crystal structures of covalently modified proteins. Chloroacetamides, such as the parent compound of interest, are effective cysteine-reactive probes that have been used to elucidate protein structures.

Acrylamides are another widely used class of covalent modifiers and are present in several FDA-approved drugs. They generally exhibit good reactivity and have been instrumental in solving the structures of important drug targets like EGFR and KRAS. Vinyl sulfones and aryl fluorosulfates represent valuable alternatives, with the latter showing the ability to target other nucleophilic residues like lysine, thereby expanding the toolkit for covalent crystallography.

The choice of the optimal covalent warhead will depend on the specific protein target and the goals of the study. For initial fragment screening and structural studies, moderately reactive electrophiles like chloroacetamides and acrylamides are often a good starting point. For targets lacking a suitably positioned cysteine, alternative chemistries targeting other residues may be necessary.

Ultimately, a multi-pronged approach that combines structural biology with rigorous kinetic analysis is essential for the successful development of potent and selective covalent inhibitors. This guide provides a foundational framework and supporting data to aid researchers in making informed decisions for their covalent crystallography and drug discovery endeavors.

References

A Comparative Guide to the Cell Permeability of 2-bromo-N-(2,6-dimethylphenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the cell permeability of 2-bromo-N-(2,6-dimethylphenyl)acetamide and its structurally related analogs. Due to the limited availability of direct comparative experimental data in the public domain, this document serves as a template, offering standardized experimental protocols and data presentation formats to facilitate objective internal evaluation and comparison of novel compounds.

Introduction

The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy.[1][2][3] this compound is a versatile scaffold in medicinal chemistry, and understanding the structure-permeability relationship of its analogs is crucial for optimizing drug design. This guide outlines the standard methodologies for assessing in vitro cell permeability, enabling researchers to generate and compare crucial data for lead optimization. The two primary methods detailed are the Caco-2 permeability assay, which models the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[1][4][5]

Quantitative Data Summary

The following table is a template for summarizing experimental cell permeability data for this compound and its analogs. Researchers should populate this table with their own experimental findings to facilitate direct comparison.

Table 1: Comparative Cell Permeability Data

Compound IDStructure / SubstitutionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)PAMPA Pe (x 10⁻⁶ cm/s)
Reference-1 This compoundDataDataDataData
Analog-A e.g., 4-Fluoro substitutionDataDataDataData
Analog-B e.g., N-de-methylatedDataDataDataData
Analog-C e.g., Bromo replaced with ChloroDataDataDataData
Control-Low Atenolol< 1.0< 1.0~1.0< 1.0
Control-High Metoprolol/Propranolol> 10.0> 10.0~1.0> 10.0

Papp (A→B) : Apparent permeability coefficient from the apical (A) to the basolateral (B) compartment in the Caco-2 assay, representing intestinal absorption. Papp (B→A) : Apparent permeability coefficient from the basolateral (B) to the apical (A) compartment in the Caco-2 assay. Efflux Ratio (ER) : The ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[6][7] PAMPA Pe : Effective permeability coefficient from the Parallel Artificial Membrane Permeability Assay, indicating passive diffusion.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are standardized protocols for the Caco-2 and PAMPA assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[6][8] The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with characteristics resembling the intestinal epithelium, including tight junctions and active transporters.[9]

a. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in an appropriate medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).

  • Seed the Caco-2 cells onto semipermeable filter supports in Transwell™ plates (e.g., 24-well plates).

  • Maintain the cell cultures for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[6]

  • Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure the tightness of the intercellular junctions.[7][10] The permeability of a fluorescent marker like Lucifer Yellow can also be assessed to confirm monolayer integrity.[5][8]

b. Transport Experiment:

  • Prepare a dosing solution of the test compound (e.g., at a concentration of 10 µM) in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).[8]

  • For Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution to the apical (upper) compartment of the Transwell™ plate.

    • Add fresh transport buffer to the basolateral (lower) compartment.

  • For Basolateral to Apical (B→A) Permeability (to determine efflux):

    • Add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

  • Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).[8]

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.[5][8]

c. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay used to predict passive drug transport.[4] It measures the diffusion of a compound from a donor compartment through an artificial membrane coated with a lipid solution to an acceptor compartment.[4][5]

a. Preparation of the PAMPA Plate:

  • Prepare a lipid solution (e.g., 10% lecithin in dodecane) to mimic a biological membrane.[11]

  • Coat the filter of a 96-well microtiter donor plate with a small volume (e.g., 5 µL) of the lipid solution.[11]

b. Permeability Experiment:

  • Prepare a dosing solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

  • Fill the wells of an acceptor plate with buffer.

  • Add the dosing solution to the wells of the lipid-coated donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich," initiating the diffusion process.[12]

  • Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours).[4][13]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, typically by UV-Vis spectroscopy or LC-MS/MS.[13]

c. Data Analysis: The effective permeability coefficient (Pe) is calculated using equations that account for the concentration of the compound in the donor and acceptor wells, the incubation time, and the geometry of the plate system.[14]

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical principles of cell permeability assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_controls Controls Compound Test Compound Stock Dosing Prepare Dosing Solution Compound->Dosing Plate Prepare Assay Plate (Caco-2 or PAMPA) Dosing->Plate Incubate Incubate at 37°C (or Room Temp for PAMPA) Plate->Incubate LowPerm Low Permeability Control (e.g., Atenolol) HighPerm High Permeability Control (e.g., Metoprolol) Sample Collect Samples from Donor & Receiver Wells Incubate->Sample Quantify Quantify Concentration (LC-MS/MS or UV-Vis) Sample->Quantify Calculate Calculate Papp / Pe Quantify->Calculate Compare Compare Analogs Calculate->Compare Compare->LowPerm Compare->HighPerm

Caption: General workflow for in vitro cell permeability assays.

Caption: Mechanisms of compound transport across an intestinal cell monolayer.

References

Safety Operating Guide

Proper Disposal of 2-bromo-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-bromo-N-(2,6-dimethylphenyl)acetamide is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound is classified as a halogenated organic compound and must be managed as hazardous waste. Adherence to proper disposal protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

This guide provides essential safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling or disposal, it is crucial to be familiar with the associated hazards and necessary precautions. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[4][5]

  • Eye Protection: Safety goggles or a face shield must be worn.[4][5]

  • Protective Clothing: A laboratory coat is necessary to protect from potential splashes.[4][5]

  • Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][7]

Waste Classification and Segregation

Proper segregation is the first and most critical step in the waste disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Primary Classification: this compound must be classified as Halogenated Organic Waste due to the presence of bromine.[8][9]

  • Segregation: This waste stream must be kept separate from:

    • Non-halogenated organic wastes.[10]

    • Acids and bases.[8][9]

    • Heavy metals.[9][10]

    • Strong oxidizing agents.[2][6]

    • Acutely toxic "P-listed" wastes.[9]

Disposal Data Summary

The following table summarizes key quantitative data and logistical considerations for the disposal of halogenated organic waste.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[8][9]
Container Type Chemically compatible, leak-proof container (e.g., polyethylene). Avoid metal cans.[6][9]
Max. Accumulation Volume Up to 25 gallons may be accumulated in a Satellite Accumulation Area (SAA).[9]
Disposal Cost Factor Approximately 2x higher than non-halogenated organic waste.[10]
Incompatible Materials Non-halogenated organics, acids, bases, heavy metals, strong oxidizers.[6][9][10]

Procedural Guidance: Step-by-Step Disposal

Follow these steps to ensure the safe collection and disposal of this compound waste.

Waste Collection Protocol
  • Container Selection: Obtain a designated hazardous waste container that is chemically compatible with halogenated organic compounds. Polyethylene carboys are often recommended as halogenated compounds can degrade to form acids that corrode metal.[6][9]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[9] The label must clearly state "Halogenated Organic Waste" and list the full chemical name, "this compound," along with its approximate concentration or volume.[11]

  • Accumulation: Add waste to the container in a chemical fume hood to minimize inhalation exposure.[9] Keep the container tightly sealed at all times, except when actively adding waste.[6][11]

  • Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[4][9] The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[6]

  • Disposal Request: When the container is approximately three-quarters full, arrange for pickup through your institution's Environmental Health & Safety (EHS) department by completing a chemical waste collection request.[9] Do not overfill containers.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Select a compatible, leak-proof waste container (e.g., polyethylene) B Affix 'Hazardous Waste' label and identify contents as 'Halogenated Organic Waste' A->B C Add waste to container inside a chemical fume hood B->C D Keep container tightly sealed when not in use C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Segregate from incompatible waste streams E->F G Container is 3/4 full? F->G G->C No H Submit waste pickup request to EHS department G->H Yes I Licensed professional disposes of waste at an approved facility H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.

Spill Response Protocol
  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[4]

  • Evacuate: If the spill is large or has resulted in significant dust or aerosol generation, evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[4]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined above.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial spill pads.[4][5][9]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[1][4][9]

  • Decontamination: Clean the spill area thoroughly.[4] All cleaning materials (pads, wipes, etc.) must also be considered halogenated hazardous waste and placed in the same container.[4][5]

  • Label and Dispose: Label the container with "Hazardous Waste," the chemical name, and the date. Dispose of it according to the waste collection protocol.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.[4]

By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety and Operational Guide for Handling 2-bromo-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-bromo-N-(2,6-dimethylphenyl)acetamide. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this compound are:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Appropriate Personal Protective Equipment (PPE) is mandatory to minimize the risk of exposure. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles or Face ShieldEssential to protect against splashes and contact with the powder form of the chemical. Safety glasses with side-shields are the minimum requirement.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against a range of chemicals. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection Laboratory CoatA lab coat must be worn to protect against skin contact.[2] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[2]

Operational Plan: Safe Handling Procedure

A systematic approach is critical to minimize exposure risk when handling this compound.

1. Preparation and Engineering Controls:

  • Review Documentation: Before beginning any work, thoroughly review this safety guide and the Safety Data Sheet (SDS).
  • Fume Hood: All manipulations, including weighing and dissolution, must be performed in a certified chemical fume hood.[2]
  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Handling the Compound:

  • Minimize Dust: Handle the solid material carefully to avoid the generation of dust.[2]
  • Avoid Contact: Prevent the chemical from coming into contact with skin, eyes, and clothing.[2][3]
  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
  • Skin Contact: Take off immediately all contaminated clothing.[1][4] Rinse skin with plenty of water.[1][4] Wash contaminated clothing before reuse.[4]
  • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[1][4]
  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[1][4] Immediately call a POISON CENTER or doctor.[1]
  • Spill: Evacuate the area.[2] If it is safe to do so, contain the spill.[2] Use an appropriate absorbent material for liquids or carefully sweep up solids.[2] All cleanup materials must be treated as hazardous waste.[2] Decontaminate the spill area.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste TypeContainerLabelingDisposal Method
Solid Waste Sealable, labeled hazardous waste container"Hazardous Waste," "this compound," and relevant hazard pictograms.Dispose of contents/container to an approved waste disposal plant.[4][5][6]
Contaminated PPE Sealable, labeled hazardous waste container"Hazardous Waste," "Contaminated PPE," and relevant hazard pictograms.Dispose of in accordance with institutional and local regulations.
Empty Containers Original or appropriate waste containerDeface original label if reusing for waste. Label as "Hazardous Waste."Dispose of this container to a hazardous or special waste collection point.[5]

Visual Workflow and Safety Relationships

The following diagrams illustrate the procedural workflow for handling this compound and the logical relationships for ensuring safety.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Verify Fume Hood & Emergency Equipment Verify Fume Hood & Emergency Equipment Review SDS->Verify Fume Hood & Emergency Equipment Don PPE Don PPE Verify Fume Hood & Emergency Equipment->Don PPE Weigh & Transfer in Fume Hood Weigh & Transfer in Fume Hood Don PPE->Weigh & Transfer in Fume Hood Perform Experiment Perform Experiment Weigh & Transfer in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate & Label Waste Segregate & Label Waste Decontaminate Work Area->Segregate & Label Waste Dispose of Hazardous Waste Dispose of Hazardous Waste Segregate & Label Waste->Dispose of Hazardous Waste

Caption: Workflow for handling this compound.

SafetyLogic cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_procedures Emergency Procedures Hazard This compound (Irritant, Harmful) PPE Gloves, Goggles, Lab Coat Hazard->PPE Engineering Fume Hood Hazard->Engineering Spill Spill Response Hazard->Spill Exposure First Aid Hazard->Exposure

Caption: Logical relationship of hazard assessment and safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.